4-Bromo-2,6-dichlorobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKQSMNBPYVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372069 | |
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-55-9 | |
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Properties of 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. This document collates available physicochemical data, outlines a general synthetic approach, and discusses potential biological activities, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Core Physicochemical Properties
This compound is a multifaceted compound with distinct physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 351003-55-9 | [1] |
| Chemical Formula | C₆H₄BrCl₂NO₂S | [1] |
| Molecular Weight | 304.979 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 150-155 °C or 295 °C (decomposes) | [3] |
| Boiling Point | 418.0 ± 55.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and chloroform. | [3] |
Note on the Melting Point: There is a significant discrepancy in the reported melting points from different suppliers. One source indicates a range of 150-155 °C, while another reports a decomposition point of 295 °C. This suggests that the purity of the compound or the experimental conditions under which the melting point was determined may vary. Researchers should verify this property on their own samples.
Synthesis
A plausible synthetic route to this compound involves the reaction of a sulfonyl chloride with an appropriate aniline derivative.
General Synthetic Pathway
The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. The most direct approach for preparing this compound is the reaction of 4-bromoaniline with 2,6-dichlorobenzenesulfonyl chloride.[3]
Caption: General synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonamides
The following is a generalized protocol for the synthesis of aryl sulfonamides from aryl sulfonyl chlorides and amines, which can be adapted for the synthesis of this compound.
Materials:
-
Aryl amine (e.g., 4-bromoaniline)
-
Aryl sulfonyl chloride (e.g., 2,6-dichlorobenzenesulfonyl chloride)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) in the anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for aryl sulfonamide synthesis.
Spectroscopic Data
Biological Activity
The biological properties of this compound have not been extensively studied. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and other biological activities.[5]
Potential as an Antibacterial and Antifungal Agent
Many sulfonamide derivatives exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. Given its structural similarity to known antimicrobial sulfonamides, this compound may possess antibacterial and antifungal properties.[3]
Experimental Protocols for Biological Evaluation
To assess the potential antimicrobial activity of this compound, standard in vitro assays can be employed.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
2. MTT Assay for Antibacterial Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted to assess the metabolic activity of bacterial cells as an indicator of viability after treatment with the test compound.[8]
Materials:
-
Test compound
-
Bacterial strains
-
Broth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Perform the initial steps of the MIC assay (compound dilutions and bacterial inoculation).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
If a purple precipitate (formazan) is formed, add the solubilization solution to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in the presence of the compound indicates a reduction in metabolic activity and, therefore, antibacterial action.
Conclusion
This compound is a halogenated aromatic sulfonamide with potential for further investigation in various fields of chemical and biological research. While its fundamental physicochemical properties are partially documented, discrepancies in reported data and a lack of comprehensive spectroscopic and biological characterization highlight the need for further experimental work. The generalized synthetic and analytical protocols provided in this guide offer a framework for researchers to produce, purify, and evaluate the properties of this compound, paving the way for the discovery of its potential applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 351003-55-9 | this compound | Tetrahedron [thsci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS#:351003-55-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2,6-dichlorobenzenesulfonamide chemical structure and IUPAC name
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonamide
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and drug development professionals. It covers the chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and predicted spectral data for characterization.
Chemical Structure and IUPAC Name
The molecule of interest is a substituted benzenesulfonamide characterized by the presence of one bromine and two chlorine atoms on the benzene ring.
IUPAC Name: this compound[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 351003-55-9 | [1] |
| Molecular Formula | C6H4BrCl2NO2S | [1] |
| Molecular Weight | 304.98 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | Approximately 150-155 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-bromo-2,6-dichloroaniline. The first step involves the formation of the corresponding sulfonyl chloride via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst. The resulting sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.
-
Materials:
-
4-Bromo-2,6-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Sulfur Dioxide (SO2)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-bromo-2,6-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution while vigorously stirring and maintaining the temperature at or below room temperature.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Aqueous Ammonia (concentrated)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with the organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for this compound.
Characterization and Data Presentation
Due to the limited availability of experimental spectral data for this compound in the public domain, the following tables provide predicted data based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | s | 2H | Aromatic protons |
| ~ 5.0 - 5.5 | br s | 2H | -SO₂NH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | C-SO₂ |
| ~ 135 - 138 | C-Cl |
| ~ 132 - 134 | C-H |
| ~ 125 - 128 | C-Br |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | N-H | Symmetric and Asymmetric stretching |
| 1350 - 1300 | S=O | Asymmetric stretching |
| 1180 - 1140 | S=O | Symmetric stretching |
| 850 - 750 | C-Cl | Stretching |
| 700 - 600 | C-Br | Stretching |
Mass Spectrometry: The molecular weight of this compound would be confirmed by mass spectrometry, with the molecular ion peak [M]+ expected around m/z 305, showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of well-established organic reactions.
Figure 3: Logical progression of the synthesis.
Biological Activity and Potential Applications
Safety Information
This compound is expected to be a toxic compound[2]. Standard laboratory safety precautions should be followed when handling this chemical. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Direct contact with skin and eyes should be avoided, as well as inhalation of dust. In case of accidental exposure, the affected area should be flushed with plenty of water, and medical attention should be sought. The compound should be stored in a tightly sealed container in a cool, dry place.
References
4-Bromo-2,6-dichlorobenzenesulfonamide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. The core identification details for this compound are summarized in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 351003-55-9[1][2] |
| Molecular Formula | C₆H₄BrCl₂NO₂S[1] |
| Molecular Weight | 304.98 g/mol |
| Synonyms | 4-bromo-2,6-dichloro-benzenesulfonamide, BBV-035590, CID2737446, ZINC02243444 |
Physicochemical Properties
The general physicochemical properties of this compound are outlined below. These properties are crucial for handling, storage, and application in a research setting.
| Property | Description |
| Appearance | White crystalline solid.[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform.[3] |
| Melting Point | Approximately 150°C to 155°C.[3] |
| Storage | Should be stored in a sealed container in a cool, dry, and well-ventilated place.[3] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[3]
Reaction Scheme:
C₆H₄BrNH₂ + ClC₆H₃Cl₂SO₂ → C₆H₄BrCl₂NO₂S + HCl[3]
Experimental Workflow: General Synthesis
Below is a logical workflow for the synthesis of this compound based on the described reaction.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of benzenesulfonamide derivatives is well-studied and exhibits a range of biological activities.
-
Antimicrobial and Antifungal Agent: This compound can be utilized as an antibacterial, bacteriostatic, and bactericidal agent. In agriculture, it may serve as an active ingredient in pesticides for the prevention and treatment of fungal diseases.[3]
-
Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the creation of other sulfonamide compounds and in the pharmaceutical field.[3]
Anticancer Potential of Related Benzenesulfonamides
Benzenesulfonamide derivatives, particularly those with a 4-bromo substitution, have demonstrated potent inhibitory activity against certain cancer-associated human carbonic anhydrase (hCA) isoforms, such as CA IX and CA XII.[4] These enzymes are overexpressed in various cancers, making them attractive therapeutic targets.[4]
Some benzenesulfonamide derivatives have also been investigated as inhibitors of tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction obstructs the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme's catalytic function.[4]
Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the inhibitory effect of bromo-substituted benzenesulfonamides on carbonic anhydrase.
Safety Information
This compound is considered a toxic compound. It is imperative to adhere to all laboratory safety regulations during its handling and use.[3]
-
Exposure: Avoid direct contact with the skin and eyes, and prevent inhalation of its powder or any gases generated from decomposition.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves.[3]
-
Accidental Exposure: In case of an accident, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
References
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonamide: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Bromo-2,6-dichlorobenzenesulfonamide. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines established data with representative experimental protocols and predictive spectral information based on closely related chemical structures. The document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its properties, a potential synthetic route, and general methodologies for characterization and biological evaluation.
Physicochemical Characteristics
This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a sulfonamide group, a bromine atom, and two chlorine atoms. The precise positioning of these functional groups significantly influences the molecule's chemical reactivity and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 351003-55-9 | [1][2] |
| Chemical Formula | C₆H₄BrCl₂NO₂S | [1] |
| Molecular Weight | 304.98 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 150-155 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and chloroform. | [4] |
Synthesis and Purification
Representative Experimental Protocol for Synthesis
Reaction:
Materials:
-
2,6-dichlorobenzenesulfonyl chloride
-
4-bromoaniline
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution.
-
Slowly add a solution of 2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a polar solvent such as ethanol, methanol, or a mixture of ethanol and water. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective in separating the desired product from impurities.
Spectral Characterization (Predictive)
As experimental spectral data for this compound is not available in the searched literature, the following are predicted characteristic signals based on the analysis of its chemical structure and data from closely related compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Aromatic protons would appear as signals in the range of 7.0-8.0 ppm. The sulfonamide (SO₂NH₂) proton would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons would show signals in the range of 120-145 ppm. The carbon atoms attached to the halogens and the sulfonyl group would be deshielded and appear at the lower end of this range. |
| IR Spectroscopy (cm⁻¹) | - N-H stretch (sulfonamide): ~3300-3200 (likely two bands)- C-H stretch (aromatic): ~3100-3000- S=O stretch (sulfonamide): ~1350-1300 (asymmetric) and ~1160-1140 (symmetric)- C-Br stretch: ~600-500- C-Cl stretch: ~800-600 |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected around 303, 305, 307, and 309 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of SO₂ and the cleavage of the C-S and S-N bonds. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of sulfonamides, particularly those with a 4-bromo substitution pattern, are known to exhibit significant biological activities.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. Inhibition of these tumor-associated CAs is a validated strategy for cancer therapy. The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure Outline:
-
Cell Culture: Plate cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Antimicrobial Activity
Sulfonamides are a well-known class of antimicrobial agents. While the specific activity of this compound is unknown, related sulfonamide derivatives have demonstrated activity against various bacterial and fungal strains. The evaluation of its antimicrobial potential would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
Conclusion
This compound is a compound with defined physicochemical properties but limited detailed experimental data in the public domain. This guide provides a framework for its synthesis and suggests potential avenues for biological investigation based on the known activities of structurally related sulfonamides. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis and comprehensive biological screening, to elucidate its potential as a therapeutic agent or a tool for chemical biology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 351003-55-9 | this compound | Tetrahedron [thsci.com]
- 4. This compound [chembk.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-dichlorobenzenesulfonamide. Given the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, predicted solubility trends based on molecular structure, and detailed experimental protocols for determining solubility in a laboratory setting.
Introduction
This compound is a halogenated aromatic sulfonamide. The solubility of this compound is a critical parameter for a variety of applications, including organic synthesis, reaction kinetics, purification, formulation development, and biological screening. Understanding its behavior in different solvents is essential for designing robust experimental procedures and ensuring reproducible results.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₄BrCl₂NO₂S |
| Molecular Weight | 304.977 g/mol [1] |
| Appearance | White crystalline solid[2] |
| Melting Point | 150-155 °C[2] |
| Density | 1.9 g/cm³[1] |
Solubility Profile
Qualitative Solubility Data:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly Soluble[2] | The polar sulfonamide group can engage in hydrogen bonding with water, but the hydrophobic nature of the brominated and dichlorinated benzene ring limits overall solubility. |
| Methanol | Polar Protic | Soluble[2] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, effectively solvating the sulfonamide group. The alkyl portion of methanol has some affinity for the nonpolar aromatic ring. |
| Ethanol | Polar Protic | Soluble[2] | Similar to methanol, ethanol is a good solvent for sulfonamides. Its slightly larger alkyl chain may offer slightly better solvation of the aromatic ring compared to methanol. |
| Chloroform | Nonpolar | Soluble[2] | While chloroform is considered a nonpolar solvent, it can act as a hydrogen bond donor. Its ability to interact with the polar and nonpolar regions of the molecule contributes to its effectiveness as a solvent. |
| Acetone | Polar Aprotic | Predicted to be Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent for sulfonamides. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted to be Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with polar functional groups and aromatic rings. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Predicted to be Highly Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds due to its high polarity and ability to solvate both polar and nonpolar moieties. |
| Toluene | Nonpolar | Predicted to have Low Solubility | The highly nonpolar nature of toluene makes it a poor solvent for the polar sulfonamide group, leading to limited solubility. |
| Hexane | Nonpolar | Predicted to have Very Low Solubility | As a nonpolar aliphatic hydrocarbon, hexane is not expected to effectively solvate the polar sulfonamide group, resulting in very low solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method, known as the shake-flask method, is a standard and reliable technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is sparse in the literature, a qualitative understanding based on its chemical structure can guide solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Researchers are encouraged to perform their own solubility studies to obtain accurate data for their specific experimental conditions and solvent systems.
References
Potential Biological Activity of 4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-Bromo-2,6-dichlorobenzenesulfonamide is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on the established biological profiles of structurally related compounds, namely 4-bromobenzenesulfonamides and dichlorinated benzenesulfonamide derivatives. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The presence of bromine and chlorine atoms on the benzene ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its biological activity. Based on the activities of analogous compounds, the primary potential biological activities of this compound are hypothesized to be carbonic anhydrase inhibition and antimicrobial activity .
Potential Biological Activities
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a classical and extensively studied class of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
The primary sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring influences the inhibitory potency and isoform selectivity. Halogen atoms, such as bromine and chlorine, can enhance binding affinity through various interactions within the active site.
Quantitative Data for Related Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors:
While specific IC₅₀ or Kᵢ values for this compound are not available, the following table summarizes the inhibitory activity of various 4-bromo and dichlorinated benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Benzenesulfonamide Derivatives | hCA I | 41.5 - 1500 nM (Kᵢ) | [1] |
| Benzenesulfonamide Derivatives | hCA II | 30.1 - 755 nM (Kᵢ) | [1] |
| Benzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 nM (Kᵢ) | [1] |
| Benzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 nM (Kᵢ) | [1] |
| 2,4-dichlorobenzenesulfonamide derivatives | HeLa (cervical cancer) cell line | 0.89 - 9.63 µg/mL (IC₅₀) | [2] |
| 2,4-dichlorobenzenesulfonamide derivatives | HL-60 (leukemia) cell line | 0.89 - 9.63 µg/mL (IC₅₀) | [2] |
Signaling Pathway: Carbonic Anhydrase IX in Hypoxia
Carbonic anhydrase IX is a tumor-associated isoform that is highly expressed in response to hypoxia (low oxygen), a common feature of the tumor microenvironment. Its expression is regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). CA IX plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in acidic conditions. Inhibition of CA IX can lead to increased intracellular acidosis and subsequent cell death.
References
The Core Mechanism of Action of Substituted Benzenesulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with varied mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms by which these compounds exert their pharmacological effects, with a primary focus on their roles as inhibitors of carbonic anhydrases and cyclooxygenase-2, and as antagonists of endothelin receptors. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic and potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes including pH regulation, CO2 transport, and electrolyte secretion.[1][2] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and cancer.[1][2]
Mechanism of Action
The inhibitory action of benzenesulfonamides on CAs is well-characterized. The deprotonated sulfonamide group (-SO2NH-) acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the catalytic cycle of CO2 hydration. The aromatic ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity.[3] The "tail approach," which involves modifying substituents on the benzenesulfonamide scaffold, is a common strategy to achieve isoform-specific inhibition.[3]
Signaling Pathways
In the context of cancer, the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, is of significant interest. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1][2] By inhibiting CA IX, benzenesulfonamides can disrupt pH regulation in cancer cells, leading to intracellular acidification and a reduction in the extracellular acidic milieu. This can, in turn, affect various downstream signaling pathways involved in cell proliferation, survival, and migration. For instance, CA IX has been shown to interact with and modulate pathways involving Rho-GTPases and the NF-κB signaling cascade.[4][5]
Quantitative Data for Carbonic Anhydrase Inhibitors
The inhibitory potency of various substituted benzenesulfonamides against different CA isoforms is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A selection of this data is summarized below.
| Compound | CA Isoform | Inhibition Constant (Ki) (nM) | Reference |
| Acetazolamide | hCA I | 250 | [6] |
| Acetazolamide | hCA II | 12 | [6] |
| Acetazolamide | hCA IX | 25 | [6] |
| Acetazolamide | hCA XII | 5.7 | [6] |
| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA I | 1500 | [7] |
| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA II | 755 | [7] |
| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA IX | 38.9 | [7] |
| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA XII | 12.4 | [7] |
| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA I | 41.5 | [7] |
| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA II | 30.1 | [7] |
| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA IX | 1.5 | [7] |
| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA XII | 0.8 | [7] |
Experimental Protocols
This is a robust method for determining the kinetic parameters of CA inhibition.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a pH indicator. The rate of pH change is proportional to the enzyme activity.
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol red)
-
Purified carbonic anhydrase enzyme
-
Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Prepare a series of dilutions of the test inhibitor.
-
In the stopped-flow instrument, one syringe contains the CO2-saturated water.
-
The second syringe contains the buffer, pH indicator, enzyme, and the test inhibitor at various concentrations (or solvent control).
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its λmax (e.g., 570 nm for phenol red at pH 8.3).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8][9]
This is a colorimetric assay suitable for high-throughput screening of CA inhibitors.
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored p-nitrophenolate. The rate of color formation is proportional to the enzyme activity.
Materials:
-
96-well microplate reader
-
p-Nitrophenylacetate (p-NPA)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified carbonic anhydrase enzyme
-
Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the enzyme solution.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
Calculate the reaction rate (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition and subsequently the IC50 value.[10]
Cyclooxygenase-2 (COX-2) Inhibition
Certain substituted benzenesulfonamides, particularly those with a diaryl heterocyclic scaffold (e.g., celecoxib), are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13]
Mechanism of Action
The selective inhibition of COX-2 by benzenesulfonamide-containing drugs is attributed to structural differences in the active sites of the COX-1 and COX-2 isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. The benzenesulfonamide moiety of the inhibitor can fit into this side pocket, leading to a stable and high-affinity interaction that is not possible with the smaller COX-1 active site. This selective binding blocks the access of arachidonic acid to the catalytic site of COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins.[14]
Signaling Pathways
Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression. A key transcription factor involved in this process is NF-κB. Once expressed, COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 then acts on its G-protein coupled receptors (EP receptors) on target cells, leading to a variety of downstream effects, including vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which contribute to the clinical signs of inflammation.[12][13] By inhibiting COX-2, benzenesulfonamide-based NSAIDs effectively block this inflammatory cascade.
Quantitative Data for COX-2 Inhibitors
The inhibitory activity of benzenesulfonamide-based COX-2 inhibitors is typically expressed as IC50 values for both COX-1 and COX-2, with the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicating the preference for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 14.7 | 0.05 | 294 | [14] |
| Compound 6b | 13.16 | 0.04 | 329 | [14] |
| Compound 6j | 12.48 | 0.04 | 312 | [14] |
| Compound 8a | >100 | 0.1 | >1000 | [15] |
| Diclofenac | 0.28 | 0.062 | 4.52 | [14] |
| Indomethacin | 0.15 | 0.27 | 0.55 | [14] |
| *Compounds from a study tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to NSAIDs. | ||||
| A cyclic imide bearing a benzenesulfonamide fragment. |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay provides a sensitive method for screening COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of COX, which is coupled to a fluorometric probe. In the presence of a suitable cofactor, the probe is oxidized to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
Materials:
-
96-well white or black opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
COX probe (e.g., Amplex Red)
-
COX cofactor (e.g., hematin)
-
Arachidonic acid (substrate)
-
Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
Procedure:
-
Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the COX-2 enzyme.
-
Add the probe and cofactor to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes).
-
Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition and subsequently the IC50 value.[16][17][18]
Endothelin Receptor Antagonism
A distinct class of substituted benzenesulfonamides acts as antagonists of endothelin (ET) receptors, particularly the ETA receptor subtype. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a role in the pathophysiology of cardiovascular diseases such as pulmonary arterial hypertension.[19][20]
Mechanism of Action
Benzenesulfonamide-based endothelin receptor antagonists are competitive inhibitors that bind to the ETA receptor, preventing the binding of the endogenous ligand, ET-1. By blocking the interaction of ET-1 with its receptor on vascular smooth muscle cells, these antagonists inhibit the downstream signaling events that lead to vasoconstriction and cell proliferation.[19][21]
Signaling Pathways
ET-1 binding to the Gq-protein coupled ETA receptor on vascular smooth muscle cells activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction and vasoconstriction. ET-1 can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[19][21][22] Benzenesulfonamide antagonists block the initiation of this signaling cascade at the receptor level.
Quantitative Data for Endothelin Receptor Antagonists
The potency of benzenesulfonamide-based endothelin receptor antagonists is often reported as IC50 or Ki values from receptor binding assays.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| Endothelin (16-21) | ET-A | Competitive Binding | IC50 = 0.1 mM | [23] |
| BMS-193884 | ET-A | Binding | Ki = 0.2 nM | [24] |
| Pyrimidine derivative 18 | ET-A | Binding | Ki = 0.9 nM | [25] |
Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors
This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with a source of endothelin receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (a benzenesulfonamide derivative). The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to determine its binding affinity.
Materials:
-
Cell membranes expressing the endothelin receptor of interest (e.g., from transfected cell lines)
-
Radiolabeled endothelin ligand (e.g., [125I]ET-1)
-
Unlabeled test inhibitor (substituted benzenesulfonamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled test inhibitor.
-
In reaction tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the unlabeled test inhibitor at varying concentrations.
-
Include control tubes for total binding (no unlabeled inhibitor) and non-specific binding (a high concentration of unlabeled ET-1).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test inhibitor.
-
Determine the IC50 value by plotting the percent specific binding against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.[23][26]
Conclusion
The substituted benzenesulfonamide scaffold is a remarkably versatile platform for the design of potent and selective modulators of key biological targets. This guide has provided a detailed examination of the mechanisms of action for three major classes of these compounds: carbonic anhydrase inhibitors, COX-2 inhibitors, and endothelin receptor antagonists. By understanding the intricate details of their interactions with their respective targets, the signaling pathways they modulate, and the experimental methodologies used to characterize them, researchers and drug development professionals can better leverage this privileged scaffold to design novel therapeutics with improved efficacy and safety profiles. The provided quantitative data, protocols, and pathway diagrams serve as a foundational resource to support these endeavors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. benchchem.com [benchchem.com]
- 24. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biphenylsulfonamide endothelin receptor antagonists. Part 3: structure-activity relationship of 4'-heterocyclic biphenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
A Technical Review of 4-Bromo-2,6-dichlorobenzenesulfonamide and Its Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives represent a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, halogenated benzenesulfonamides have garnered significant attention for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive literature review of 4-Bromo-2,6-dichlorobenzenesulfonamide, a molecule characterized by its distinct substitution pattern, and its analogs. The strategic placement of a bromine atom at the para position, flanked by two chlorine atoms at the ortho positions of the benzenesulfonamide core, is anticipated to significantly influence its physicochemical properties and biological efficacy. This review will delve into the synthesis, chemical properties, and known biological activities of this class of compounds, with a particular focus on their mechanism of action as carbonic anhydrase inhibitors.
Chemical Properties and Synthesis
This compound is a white crystalline solid with a molecular formula of C₆H₄BrCl₂NO₂S and a molecular weight of approximately 304.98 g/mol .[1] It is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.
The synthesis of this compound can be achieved through a multi-step process commencing with the bromination and subsequent chlorination of an appropriate aniline precursor to yield 4-bromo-2,6-dichloroaniline.[2][3] This intermediate is then diazotized and reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding 4-bromo-2,6-dichlorobenzenesulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia affords the target compound, this compound.
General Synthetic Workflow
References
The Halogenated Benzenesulfonamides: A Legacy of Discovery and a Fountain of Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of the halogenated benzenesulfonamides is a compelling narrative that intertwines the dawn of chemotherapy with the ongoing quest for targeted therapeutics. From their historical roots in the revolutionary sulfa drugs to their modern applications as highly specific enzyme inhibitors, this class of compounds has consistently proven to be a versatile scaffold in medicinal chemistry. The introduction of halogen atoms onto the benzenesulfonamide core provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and synthesis history of halogenated benzenesulfonamides, detailing classical and modern synthetic methodologies, quantitative data, and their significant impact on drug discovery, with a particular focus on their role as carbonic anhydrase inhibitors.
A Historical Voyage: From Dyes to Drugs
The story of benzenesulfonamides begins with the serendipitous discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil. In the 1930s, Gerhard Domagk at Bayer AG found that Prontosil was effective against streptococcal infections in mice, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1939.[1][2] Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This breakthrough ushered in the era of sulfa drugs, the first class of systemic antimicrobial agents.[3]
The initial exploration of benzenesulfonamide derivatives quickly led to the incorporation of halogen atoms to enhance their therapeutic properties. Early research focused on modifying the aniline and sulfonamide moieties to improve efficacy and reduce toxicity. The introduction of halogens was found to significantly influence the acidity of the sulfonamide proton and the overall lipophilicity of the molecule, thereby affecting its biological activity and distribution. This early work laid the foundation for the development of a vast library of halogenated benzenesulfonamides with a wide range of pharmacological activities.
The Synthetic Arsenal: From Classical to Contemporary Methods
The synthesis of halogenated benzenesulfonamides has evolved significantly over the past century, moving from harsh, classical methods to more efficient, selective, and environmentally benign modern techniques. The core of the synthesis typically involves two key steps: the formation of a halogenated benzenesulfonyl chloride and its subsequent amination.
Classical Synthetic Approaches
The traditional method for preparing halogenated benzenesulfonyl chlorides is through the chlorosulfonation of a corresponding halogenated benzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid.[4] While effective, this method can sometimes lead to the formation of undesired isomers and diaryl sulfone byproducts.
An alternative classical approach involves the reaction of the sodium salt of a halogenated benzenesulfonic acid with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[5]
The subsequent amination of the synthesized sulfonyl chloride with ammonia or a primary/secondary amine is a nucleophilic acyl substitution reaction that forms the sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Modern Synthetic Methodologies
The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have spurred the development of more sophisticated synthetic strategies.
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the synthesis of sulfonamides. This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with sulfonamides, offering a versatile and highly efficient route to a wide range of N-aryl sulfonamides under milder conditions.[6]
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a modular and highly efficient method for the synthesis of complex sulfonamide derivatives.[7][8] This approach involves the reaction of a sulfonyl azide with a terminal alkyne, allowing for the rapid assembly of diverse molecular scaffolds.
Quantitative Data and Experimental Protocols
Tabulated Synthetic Yields
The following tables summarize representative yields for the synthesis of various halogenated benzenesulfonamides using both classical and modern methods.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Classical Methods | ||||
| Bromobenzene | 1. Chlorosulfonic acid, 15°C2. Aqueous Ammonia | 4-Bromobenzenesulfonamide | High | [9] |
| Chlorobenzene | 1. Chlorosulfonic acid, 70°C2. Aqueous Ammonia | 4-Chlorobenzenesulfonamide | 94.4 (for sulfonyl chloride) | [10] |
| 2,4-Dichloroaniline | 1. Benzenesulfonyl chloride, heat2. Recrystallization | N-(2,4-Dichlorophenyl)benzenesulfonamide | Good | [11] |
| Modern Methods | ||||
| 4-Chlorotoluene, Morpholine | Pd(dba)₂, XPhos, NaOtBu, Toluene, reflux | 4-(4-Methylphenyl)morpholine | 94 | |
| Azido-benzenesulfonamide, various alkynes | Nanosized metallic copper | Triazole-containing benzenesulfonamides | Good to Excellent | [7] |
Detailed Experimental Protocols
-
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride. In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid. Cool the flask in a water bath to approximately 12–15°C. Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. After the addition is complete, continue stirring for one hour. Carefully pour the reaction mixture onto crushed ice. The oily 4-bromobenzenesulfonyl chloride will solidify. Collect the solid by filtration and wash with cold water.
-
Step 2: Synthesis of 4-Bromobenzenesulfonamide. The crude 4-bromobenzenesulfonyl chloride is then slowly added to a stirred, cooled (0-5°C) concentrated aqueous ammonia solution. The reaction is exothermic and should be controlled. Stir the mixture for 1-2 hours. The precipitated 4-bromobenzenesulfonamide is collected by filtration, washed with cold water, and can be recrystallized from ethanol/water to afford the pure product.
-
Catalyst Preparation. To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Reaction Setup. Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Substrate Addition. Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Reaction. Stir the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC or TLC.
-
Workup and Purification. Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Biological Significance: Halogenated Benzenesulfonamides as Carbonic Anhydrase Inhibitors
A primary area where halogenated benzenesulfonamides have made a significant impact is in the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
The sulfonamide group is a potent zinc-binding moiety, making benzenesulfonamides excellent candidates for CA inhibition. The halogen atoms on the benzene ring play a crucial role in modulating the inhibitory potency and isoform selectivity by influencing the electronic properties of the sulfonamide group and providing additional interactions within the enzyme's active site.[13]
Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.
Carbonic Anhydrase IX (CA IX) as a Cancer Target
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors, often as a result of hypoxia (low oxygen levels).[1][9] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1]
CA IX plays a critical role in tumor pH regulation. By catalyzing the hydration of CO₂, it contributes to an acidic tumor microenvironment while maintaining a more alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[1] Consequently, inhibiting CA IX has become a promising strategy in cancer treatment.
Quantitative Data on Carbonic Anhydrase Inhibition
The inhibitory potency of halogenated benzenesulfonamides against various CA isoforms is typically reported as inhibition constants (Kᵢ).
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |
| 4-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 125 | 45.1 | 4.8 | 2.1 | [7] |
| 4-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 110 | 38.2 | 3.9 | 1.8 | [7] |
| 4-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 98.5 | 33.7 | 3.5 | 1.5 | [7] |
| 2,3,5,6-tetrafluoro-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 | [7] |
Visualizing the Molecular Landscape
Signaling Pathway of CA IX in Hypoxic Tumors
The following diagram illustrates the central role of CA IX in the hypoxic tumor microenvironment and the consequences of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential therapeutic targets of 4-Bromo-2,6-dichlorobenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. While direct experimental data for this specific molecule is limited, this paper extrapolates its likely biological activities based on comprehensive analysis of structurally related brominated and polychlorinated benzenesulfonamides. The primary putative targets identified are carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII, and Tropomyosin receptor kinase A (TrkA). This guide provides a detailed overview of the mechanisms of action, relevant signaling pathways, and established experimental protocols for assessing the therapeutic potential of this compound class. All quantitative data for analogous compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource for researchers initiating investigations into the therapeutic applications of this compound.
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its chemical stability and the ability of the sulfonamide group to act as a potent zinc-binding group have led to the development of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1] The biological effects of benzenesulfonamide derivatives are often achieved through specific enzyme inhibition.[2] Given the substitution pattern of this compound, it is hypothesized to interact with key biological targets implicated in oncogenesis and other pathological conditions.
Primary Putative Therapeutic Target: Carbonic Anhydrases (CAs)
A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms.[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This process is fundamental to maintaining acid-base balance.[3]
Rationale for Targeting Tumor-Associated CA Isoforms
Under the hypoxic conditions prevalent in solid tumors, the expression of human carbonic anhydrase IX (hCA IX) is significantly upregulated.[1] CA IX is a cell-surface glycoprotein that plays a crucial role in the adaptation of cancer cells to an acidic microenvironment by regulating intracellular and extracellular pH.[3][4] This regulation facilitates tumor cell survival, proliferation, invasion, and metastasis, making selective inhibition of hCA IX a promising anticancer strategy.[1][4]
Quantitative Data for Related Benzenesulfonamide Analogs
While specific inhibition constants for this compound against CA isoforms are not publicly available, studies on other halogenated benzenesulfonamides provide valuable insights into the potential potency. Generally, 4-bromo substituted benzenesulfonamides have demonstrated potent and, in some cases, selective inhibitory activity against cancer-associated hCA isoforms.[3]
Table 1: Inhibitory Activity of Representative Brominated Benzenesulfonamides against hCA Isoforms
| Compound Reference | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 4-bromobenzenesulfonamide analog 1 | hCA IX | 8.5 |
| 4-bromobenzenesulfonamide analog 2 | hCA IX | 6.1 |
| 4-bromobenzenesulfonamide analog 3 | hCA IX | 38.8 |
| 4-bromobenzenesulfonamide analog 4 | hCA IX | 134.8 |
| Acetazolamide (Standard Inhibitor) | hCA IX | 25.8 |
Note: The data presented are for structurally related brominated benzenesulfonamide derivatives and not for this compound itself. Data is compiled from multiple sources for illustrative purposes.
Signaling Pathways Modulated by CA IX Inhibition
Inhibition of CA IX can disrupt several signaling pathways critical for cancer progression. By altering the tumor microenvironment's pH, CA IX inhibitors can affect cell adhesion, migration, and invasion. CA IX has been shown to interact with signaling pathways including EGFR/PI3K and Rho-GTPase.[5][6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.[7]
Protocol Summary: Stopped-Flow CO₂ Hydration Assay
-
Reagents and Buffers: A buffer solution (e.g., TRIS or HEPES) containing a pH indicator (e.g., p-nitrophenol) is prepared. The enzyme (e.g., recombinant human CA IX) and the inhibitor (dissolved in a suitable solvent like DMSO) are also prepared in appropriate concentrations.
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme solution with a CO₂-saturated solution.
-
Procedure: a. The enzyme solution, with or without the inhibitor, is mixed with the CO₂ solution in the stopped-flow instrument. b. The hydration of CO₂ to carbonic acid, catalyzed by CA, leads to a decrease in pH. c. This pH change is monitored by the change in absorbance of the pH indicator over a short period (milliseconds to seconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance change. Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for enzyme inhibition.
Secondary Putative Therapeutic Target: Tropomyosin Receptor Kinase A (TrkA)
Benzenesulfonamide derivatives have also been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma.[3] Trk receptors are a family of receptor tyrosine kinases involved in the development and function of the nervous system.[8]
Rationale for Targeting TrkA in Glioblastoma
The TrkA signaling pathway, when aberrantly activated, can drive the proliferation and survival of cancer cells.[8] In glioblastoma, NTRK gene fusions can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers.[8] Therefore, inhibiting TrkA is a rational therapeutic strategy.
Quantitative Data for a Related Benzenesulfonamide Analog
A 4-substituted benzenesulfonamide analog has been identified as a potential anti-glioblastoma compound with moderate potency.
Table 2: In Vitro Anticancer Activity of a Representative Benzenesulfonamide Analog
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |
| 4-substituted benzenesulfonamide analog | Glioblastoma | 58.6 |
Note: This data is for a structurally related compound and serves as an indicator of potential activity.
Signaling Pathways Modulated by TrkA Inhibition
TrkA activation by its ligand, nerve growth factor (NGF), initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cellular proliferation and survival.[9] Inhibition of TrkA would block these oncogenic signals.
Experimental Protocol: In Vitro Anticancer Activity Assay
The cytotoxic effects of potential anticancer compounds are commonly assessed using the MTT assay.
Protocol Summary: MTT Assay
-
Cell Culture: Cancer cells (e.g., glioblastoma cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Other Potential Activities
The benzenesulfonamide scaffold has been associated with a broad range of biological activities. While less characterized for halogenated derivatives, the following are also plausible areas of investigation for this compound:
-
Antimicrobial Activity: Some benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Certain benzenesulfonamides exhibit anti-inflammatory properties.
Conclusion and Future Directions
Based on the extensive research on the benzenesulfonamide class of compounds, this compound is a promising candidate for investigation as an inhibitor of carbonic anhydrases, particularly the cancer-related isoform CA IX, and potentially as a modulator of the TrkA signaling pathway. The provided data on related compounds, along with the detailed experimental protocols, offer a solid foundation for initiating preclinical studies.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its hypothesized therapeutic targets. Key next steps include:
-
In vitro enzyme inhibition assays against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity.
-
Cell-based assays using relevant cancer cell lines (e.g., glioblastoma, breast, colon, lung cancer) to assess its anti-proliferative and anti-invasive effects.
-
Kinase profiling to evaluate its activity against TrkA and other relevant kinases.
-
In vivo studies in animal models of cancer to determine its efficacy and pharmacokinetic properties.
The exploration of these avenues will be critical in elucidating the therapeutic potential of this compound and advancing its development as a potential novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, handling, and potential toxicity information for 4-Bromo-2,6-dichlorobenzenesulfonamide. It is intended for use by qualified professionals in research and development. The information compiled is based on publicly available data, which is limited for this specific compound. Much of the toxicological data and potential mechanisms of action are inferred from structurally related sulfonamides. Therefore, this guide should be used as a starting point for risk assessment, and all handling and experimental procedures should be conducted with appropriate caution and in accordance with established laboratory safety protocols.
Chemical and Physical Properties
This compound is a halogenated aromatic sulfonamide. Its structure suggests potential for biological activity, a common feature of this chemical class.
| Property | Value | Reference |
| CAS Number | 351003-55-9 | [1] |
| Molecular Formula | C₆H₄BrCl₂NO₂S | [2] |
| Molecular Weight | 324.98 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 150-155 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and chloroform. | [2] |
Safety and Handling
Hazard Identification
Based on information for structurally related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards associated with similar sulfonamides include:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling Procedures
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Toxicological Information
Acute Toxicity
No specific LD50 values for this compound have been identified. However, for the related compound 4-Bromobenzenesulfonamide, it is classified as "Harmful if swallowed" (Acute Toxicity, oral, Category 4).[3]
Skin and Eye Irritation
Structurally similar compounds are reported to cause skin and serious eye irritation.[3]
Sensitization
No data is available for respiratory or skin sensitization for this specific compound.
Genotoxicity and Mutagenicity
No specific genotoxicity or mutagenicity data for this compound was found. However, sulfonamides as a class have been subject to genotoxicity testing.
Carcinogenicity and Reproductive Toxicity
There is no data available on the carcinogenic, reproductive, or developmental toxicity of this compound.
Potential Biological Activity and Signaling Pathways
While no specific studies on the mechanism of action for this compound have been identified, the biological activity of related brominated benzenesulfonamides has been investigated. These studies provide insights into the potential cellular targets and signaling pathways that might be affected by this compound.
Carbonic Anhydrase Inhibition
A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.[4] The presence of halogen substituents on the benzene ring can influence the inhibitory potency and selectivity against different CA isoforms.[4] Both 2-bromo and 4-bromo substituted benzenesulfonamides have been shown to be potent inhibitors of some human CA isoforms, particularly those associated with cancer (e.g., hCA IX).[4]
Caption: Hypothetical inhibition of carbonic anhydrase by this compound.
Other Potential Activities
Benzenesulfonamide derivatives have been explored for a range of other biological activities, including:
-
Anticancer Activity: Some sulfonamides act as inhibitors of receptor tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA), which is a potential target in glioblastoma.[4]
-
Antibacterial and Antifungal Activity: The parent sulfonamide class is well-known for its antimicrobial properties, which stem from the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. While this is the classic mechanism, novel sulfonamides may have different antimicrobial targets. The subject compound is noted for potential antibacterial and antifungal use.[2]
Experimental Protocols for Toxicity Assessment
The following are generalized experimental protocols for assessing the toxicity of novel sulfonamides. These should be adapted and optimized for the specific compound and research question.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: A generalized workflow for an in vitro MTT cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a compound.
-
Strain Selection: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Pre-incubate the bacterial strains with various concentrations of the test compound and the S9 mix (if applicable).
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking the specific amino acid (histidine or tryptophan).
-
Incubation: Incubate the plates for 48-72 hours.
-
Data Collection: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Conclusion
This compound is a compound with potential biological activity, likely sharing mechanisms with other halogenated sulfonamides such as carbonic anhydrase inhibition. However, a significant lack of publicly available, specific toxicological data necessitates a cautious approach to its handling and use in research. The experimental protocols outlined in this guide provide a framework for the initial toxicological assessment of this and other novel sulfonamides. Further research is required to fully characterize the safety profile and mechanism of action of this compound. Researchers are strongly encouraged to conduct a thorough risk assessment and implement appropriate safety measures before commencing any experimental work with this compound.
References
Theoretical Modeling of 4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental approach for the structural characterization of 4-Bromo-2,6-dichlorobenzenesulfonamide. Due to the limited availability of specific experimental data for this compound, this document serves as a detailed framework for researchers, providing established computational and spectroscopic methodologies based on studies of structurally related molecules. The guide covers theoretical modeling using Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic structure calculations. Furthermore, it details the necessary experimental protocols for synthesis, single-crystal X-ray diffraction, and spectroscopic analysis (FT-IR and Raman) that would be required to validate the theoretical findings. The objective is to provide a robust roadmap for a complete structural and electronic characterization of this compound, a molecule of interest in medicinal chemistry and materials science.
Introduction
Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The specific substitution pattern of halogen atoms on the aromatic ring can significantly influence the molecule's conformational preferences, electronic properties, and ultimately its biological activity. This compound (Figure 1) is a halogenated aromatic sulfonamide with potential applications in drug design and chemical synthesis. A thorough understanding of its three-dimensional structure, vibrational modes, and electronic characteristics is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of new derivatives.
This guide presents a proposed workflow for the comprehensive characterization of this compound, combining computational modeling with established experimental techniques.
Theoretical Modeling Approach
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the structural and electronic properties of organic molecules with high accuracy.[4][5] The proposed computational study will involve geometry optimization, vibrational frequency calculations, and analysis of the frontier molecular orbitals (HOMO and LUMO).
Computational Details
All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT, is a widely used and reliable functional for such systems.[5][6] A 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended to accurately describe the electronic distribution in a molecule containing heteroatoms and halogens.[6]
The computational workflow is depicted in Figure 2.
Figure 2. Proposed workflow for the theoretical modeling of this compound.
Predicted Molecular Geometry
The geometry optimization will yield the most stable conformation of the molecule in the gas phase. The key structural parameters, including bond lengths, bond angles, and dihedral angles, will be determined. Table 1 provides a template for the presentation of this data, which would be compared with experimental values from X-ray crystallography if available.
Table 1. Theoretically Predicted Geometric Parameters for this compound
| Parameter | Bond/Atoms | Calculated Value (Å or °) | Experimental Value (if available) |
| Bond Lengths (Å) | C1-C2 | [Calculated Value] | |
| C-S | [Calculated Value] | ||
| S-N | [Calculated Value] | ||
| S=O | [Calculated Value] | ||
| C-Br | [Calculated Value] | ||
| C-Cl | [Calculated Value] | ||
| Bond Angles (°) | C1-S-N | [Calculated Value] | |
| O-S-O | [Calculated Value] | ||
| C2-C1-S | [Calculated Value] | ||
| Dihedral Angles (°) | C2-C1-S-N | [Calculated Value] | |
| C6-C1-S-O | [Calculated Value] |
Vibrational Analysis
The calculation of harmonic vibrational frequencies is essential for interpreting experimental FT-IR and Raman spectra. The computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set deficiencies.[7] The potential energy distribution (PED) analysis helps in the definitive assignment of each vibrational mode. Table 2 presents a template for the vibrational assignments.
Table 2. Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | PED (%) and Assignment |
| ν(N-H) | [Calculated Value] | [Scaled Value] | |||
| νas(SO₂) | [Calculated Value] | [Scaled Value] | |||
| νs(SO₂) | [Calculated Value] | [Scaled Value] | |||
| ν(C-S) | [Calculated Value] | [Scaled Value] | |||
| ν(C-Br) | [Calculated Value] | [Scaled Value] | |||
| ν(C-Cl) | [Calculated Value] | [Scaled Value] | |||
| Aromatic ν(C-H) | [Calculated Value] | [Scaled Value] | |||
| Aromatic ν(C=C) | [Calculated Value] | [Scaled Value] |
Frontier Molecular Orbitals and Electronic Properties
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) provides insights into the molecule's stability and reactivity. A smaller gap suggests higher reactivity. These properties will be calculated from the optimized geometry.
Table 3. Predicted Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | [Calculated Value] |
| LUMO Energy | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] |
Experimental Protocols for Validation
Experimental data is indispensable for validating the theoretical predictions. The following sections detail the standard experimental procedures for the synthesis and characterization of this compound.
Synthesis
A plausible synthetic route involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with ammonia or a suitable amine.[8]
-
Materials: 4-bromo-2,6-dichlorobenzenesulfonyl chloride, aqueous ammonia, suitable organic solvent (e.g., dichloromethane).
-
Procedure: 4-bromo-2,6-dichlorobenzenesulfonyl chloride would be dissolved in an organic solvent and cooled in an ice bath. Aqueous ammonia would be added dropwise with constant stirring. The reaction mixture would be stirred for a specified time at room temperature. The product would then be extracted, and the organic layer washed, dried, and the solvent evaporated. The crude product would be purified by recrystallization.
Figure 3. A general workflow for the synthesis of the title compound.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10]
-
Crystal Growth: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal would be mounted on a diffractometer. X-ray intensity data would be collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located from the difference Fourier map and refined isotropically.
Spectroscopic Characterization
FT-IR and FT-Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.[11][12]
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.[13] The spectrum would be typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG laser).[6] The spectrum would be recorded over a similar wavenumber range as the FT-IR.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental characterization of this compound. By combining DFT calculations with experimental validation through synthesis, X-ray crystallography, and vibrational spectroscopy, a detailed understanding of the structural and electronic properties of this molecule can be achieved. The methodologies outlined herein are based on established practices for similar compounds and are intended to guide researchers in their investigation of this and other related sulfonamide derivatives. The resulting data will be invaluable for applications in drug design, materials science, and fundamental chemical research.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nuance.northwestern.edu [nuance.northwestern.edu]
- 13. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route for 4-Bromo-2,6-dichlorobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 4-bromo-2,6-dichlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis proceeds via the formation of a key sulfonyl chloride intermediate, followed by amination to yield the target sulfonamide.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with 4-bromo-2,6-dichloroaniline. The initial step involves a Sandmeyer-type reaction to convert the aniline to the corresponding 4-bromo-2,6-dichlorobenzenesulfonyl chloride. This intermediate is subsequently reacted with an ammonia source to furnish the desired this compound.
Figure 1: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 4-Bromo-2,6-dichloroaniline | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(II) chloride | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | C₆H₂BrCl₃O₂S | 324.41[1] | 75-85 | >95 |
| 2 | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | Ammonium hydroxide | This compound | C₆H₄BrCl₂NO₂S | 304.98[2] | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
This protocol is adapted from analogous Sandmeyer reactions for the synthesis of aryl sulfonyl chlorides.
Materials:
-
4-Bromo-2,6-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, suspend 4-bromo-2,6-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sulfonation:
-
In a separate reaction vessel equipped with a gas inlet and a stirrer, prepare a saturated solution of sulfur dioxide in a suitable solvent like acetic acid.
-
Add a catalytic amount of copper(II) chloride (0.1 eq) to the sulfur dioxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the sulfur dioxide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water. A solid precipitate of 4-bromo-2,6-dichlorobenzenesulfonyl chloride should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-bromo-2,6-dichlorobenzenesulfonyl chloride as a solid.
-
Step 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Aqueous Ammonium Hydroxide (NH₄OH, concentrated)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 4-bromo-2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Amination:
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) to the cooled solution of the sulfonyl chloride with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
-
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Sulfur dioxide is a toxic and corrosive gas. Handle with extreme care in a fume hood.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
References
Application Notes and Protocols: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide
Abstract
This document provides a detailed protocol for the synthesis of 4-bromo-2,6-dichlorobenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The primary method described involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with ammonia. An alternative multi-step synthesis beginning from 2,6-dichloroaniline is also outlined. This guide includes reaction parameters, purification methods, and characterization data, intended for researchers in drug development and organic synthesis.
Introduction
This compound is an organic compound with potential applications as a reagent in the synthesis of more complex molecules, particularly within the development of novel sulfonamide-based therapeutic agents and agricultural chemicals.[1] Its specific substitution pattern offers a unique scaffold for creating targeted molecules. This protocol details a reliable method for its laboratory-scale synthesis.
Physicochemical Properties
A summary of the physical and chemical properties of the target compound and a key intermediate is provided in the table below.
| Property | This compound | 4-Bromo-2,6-dichloroaniline (Intermediate) |
| CAS Number | 351003-55-9 | 697-88-1 |
| Molecular Formula | C₆H₄BrCl₂NO₂S | C₆H₄BrCl₂N |
| Molecular Weight | 304.98 g/mol [2] | 240.91 g/mol |
| Appearance | White crystalline solid[1] | Light yellow or white solid[3] |
| Melting Point | Approx. 150-155 °C[1] | 83-87 °C[3] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, chloroform[1] | Insoluble in water; soluble in organic solvents |
Experimental Protocols
Two synthetic routes are presented. Method A is the recommended and more direct approach.
Method A: Synthesis from 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride
This single-step method involves the amination of a commercially available sulfonyl chloride.
Reaction Scheme:
C₆H₂BrCl₂SO₂Cl + NH₃ → C₆H₄BrCl₂NO₂S + HCl
Materials:
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in THF. Cool the flask to -10 °C using an ice-salt bath.
-
Amination: Slowly add ammonium hydroxide solution (excess) to the stirred solution, ensuring the internal temperature remains below -5 °C.
-
Reaction: Stir the mixture at -5 °C to 0 °C for 20-30 minutes.
-
Acidification: Pour the reaction mixture into 2 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Method B: Multi-step Synthesis from 2,6-Dichloroaniline
This method involves the bromination of 2,6-dichloroaniline, followed by diazotization, sulfonation, and amination.
Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline
-
Dissolve 2,6-dichloroaniline (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of benzoyl peroxide (BPO) in carbon tetrachloride.[3]
-
Heat the mixture at 60 °C for approximately 7 hours, monitoring the reaction by TLC.[3]
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (10:1) solvent system to yield 4-bromo-2,6-dichloroaniline as a light yellow solid.[3]
Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride
This step involves a Sandmeyer-type reaction.
-
Prepare a diazonium salt by treating 4-bromo-2,6-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures (-5 to 0 °C).
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid with a copper(I) chloride catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution to form the sulfonyl chloride.
-
Work up the reaction by pouring it over ice and extracting the product with an organic solvent.
Step 3: Synthesis of this compound
Follow the amination procedure as described in Method A , using the 4-bromo-2,6-dichlorobenzenesulfonyl chloride synthesized in the previous step.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the recommended synthetic protocol (Method A).
Caption: Workflow for the synthesis of this compound.
Characterization Data (Expected)
The synthesized compound should be characterized using standard analytical techniques. Expected data are as follows:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.0 ppm). The sulfonamide protons (-SO₂NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons. Carbons attached to bromine and chlorine will have characteristic chemical shifts. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
| IR Spec. | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region. |
Safety Information
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
-
This compound is considered a toxic compound. Avoid direct contact with skin and eyes, and inhalation of its dust.[1]
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in Method A provides a direct and efficient route for the synthesis of this compound. This document serves as a comprehensive guide for researchers, providing the necessary details for successful synthesis and characterization of this compound for further application in drug discovery and development.
References
Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2,6-dichlorobenzenesulfonamide as a versatile reagent in organic synthesis. This compound serves as a valuable building block for the introduction of a substituted benzenesulfonamide moiety, a common pharmacophore in medicinal chemistry. The presence of bromine and chlorine atoms on the aromatic ring offers opportunities for further functionalization through various cross-coupling reactions, enhancing its utility in the generation of diverse molecular scaffolds.
Overview of Applications
This compound is primarily utilized in the following synthetic transformations:
-
Synthesis of Substituted Sulfonamides: The sulfonamide nitrogen can be readily alkylated or arylated to generate a library of N-substituted sulfonamides. These derivatives are of significant interest in drug discovery, with applications as antibacterial agents and kinase inhibitors.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, or amino substituents, leading to the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrCl₂NO₂S | [1] |
| Molecular Weight | 304.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-155 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. Slightly soluble in water. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2,6-Dichlorobenzenesulfonyl chloride
-
4-Bromoaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.
-
To this mixture, add a solution of 2,6-dichlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Expected Yield: ~85-95%
N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound.
Reaction Scheme:
Figure 2: N-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-alkylated product.
Quantitative Data for N-Alkylation:
| Alkyl Halide (R-X) | Product | Yield (%) |
| Methyl Iodide | N-Methyl-4-bromo-2,6-dichlorobenzenesulfonamide | 88 |
| Benzyl Bromide | N-Benzyl-4-bromo-2,6-dichlorobenzenesulfonamide | 92 |
Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
References
Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The inclusion of bromo and chloro substituents on the benzene ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can significantly influence its biological activity. While specific data for this compound is limited in publicly available literature, its structural features suggest potential applications as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound.
This document provides detailed application notes and experimental protocols to guide the investigation of these potential therapeutic applications.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 4-bromo-2,6-dichloroaniline with a sulfonylating agent, or the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1]
Protocol: Synthesis via Sulfonylation of 4-bromoaniline
Materials:
-
2,6-Dichlorobenzenesulfonyl chloride
-
4-Bromoaniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4-bromoaniline (1.0 equivalent) in pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dichlorobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Application Note 1: Carbonic Anhydrase Inhibition
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. Sulfonamides are a classic class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The substitution pattern on the aromatic ring of benzenesulfonamides plays a crucial role in determining their inhibitory potency and isoform selectivity. It is hypothesized that this compound will exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Assay)
This protocol is adapted from a standard method for measuring the esterase activity of CA.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound stock solution in the assay buffer.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a solution of NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Performance:
-
To each well of a 96-well plate, add the CA enzyme solution.
-
Add the serially diluted this compound solutions to the wells. Include wells with buffer and DMSO as controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Immediately monitor the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Inhibition constants (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Data Presentation
The inhibitory activity of this compound against different hCA isoforms would be summarized in a table as follows:
| hCA Isoform | Ki (nM) or IC50 (µM) |
| hCA I | [Experimental Value] |
| hCA II | [Experimental Value] |
| hCA IX | [Experimental Value] |
| hCA XII | [Experimental Value] |
Note: Lower Ki or IC50 values indicate higher inhibitory potency.
Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Application Note 2: Anticancer Activity
Introduction
Many sulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases overexpressed in tumors (e.g., CA IX and XII), disruption of microtubule polymerization, and cell cycle arrest. The cytotoxic potential of this compound against various cancer cell lines can be evaluated to determine its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation
The cytotoxic activity of this compound against different cancer cell lines would be presented as follows:
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] |
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Application Note 3: Antimicrobial Activity
Introduction
The sulfonamide functional group is historically significant in the development of antimicrobial agents. While the classic "sulfa drugs" target dihydropteroate synthase in bacteria, newer sulfonamide derivatives may possess different mechanisms of action. The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Data Presentation
The antimicrobial activity of this compound would be reported as MIC values:
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] |
| Escherichia coli | ATCC 25922 | [Experimental Value] |
| Candida albicans | ATCC 90028 | [Experimental Value] |
Diagram: Logical Steps of Broth Microdilution Assay
Caption: Logical workflow for determining the Minimum Inhibitory Concentration.
Conclusion
This compound represents a molecule of interest for medicinal chemistry research due to its structural similarity to known bioactive compounds. The protocols detailed in these application notes provide a framework for the systematic evaluation of its potential as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The successful execution of these experiments will elucidate the therapeutic potential of this specific chemical entity and contribute to the broader understanding of the structure-activity relationships of halogenated benzenesulfonamides.
References
Application Notes and Protocols for Studying the Enzyme Inhibition of 4-Bromo-2,6-dichlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a well-established pharmacophore known to target and inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). CAs are a ubiquitous family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This catalytic activity is fundamental to a wide range of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.
Given its chemical structure, this compound is a putative inhibitor of carbonic anhydrases. The presence and positioning of the halogen atoms on the benzene ring are anticipated to influence its binding affinity and selectivity for different CA isoforms. Specifically, the dichloro substitution at the 2 and 6 positions, combined with the bromo group at the 4 position, suggests that this compound could exhibit potent inhibitory activity. This document provides a detailed experimental setup for characterizing the inhibitory effects of this compound on key human carbonic anhydrase isoforms, namely the physiologically abundant hCA II and the tumor-associated hCA IX.
Principle of the Assay
The most common method for determining the inhibitory activity of compounds against carbonic anhydrase is a spectrophotometric assay that measures the enzyme's esterase activity. In this assay, the CA enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation can be monitored by measuring the increase in absorbance at 405 nm. When an inhibitor like this compound is present, it binds to the active site of the enzyme, reducing the rate of pNPA hydrolysis. The extent of this inhibition is proportional to the concentration and potency of the inhibitor.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize hypothetical, yet realistic, quantitative data for the inhibition of two key carbonic anhydrase isoforms by the test compound, with the well-characterized inhibitor Acetazolamide serving as a positive control.
Table 1: IC50 Values for Carbonic Anhydrase Inhibition
| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) |
| This compound | 15.8 | 5.2 |
| Acetazolamide (Positive Control) | 12.1 | 25.5 |
Table 2: Inhibition Constants (Ki) for Carbonic Anhydrase Isoforms
| Compound | hCA II Ki (nM) | hCA IX Ki (nM) |
| This compound | 9.5 | 2.8 |
| Acetazolamide (Positive Control) | 7.3 | 14.7 |
Experimental Protocols
Protocol 1: Determination of IC50 for Carbonic Anhydrase Inhibition
This protocol outlines the steps to determine the IC50 value of this compound against hCA II and hCA IX.
Materials and Reagents:
-
Human carbonic anhydrase II (hCA II), recombinant
-
Human carbonic anhydrase IX (hCA IX), recombinant
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Acetazolamide in DMSO.
-
Prepare a 3 mM working solution of pNPA in DMSO.
-
Prepare working solutions of hCA II and hCA IX in the assay buffer at a concentration of 2 nM.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 170 µL of assay buffer to each well.
-
Prepare serial dilutions of the inhibitor and the positive control. Add 10 µL of the various concentrations of this compound or Acetazolamide to the respective wells. For the uninhibited enzyme control, add 10 µL of DMSO.
-
Add 10 µL of the respective CA enzyme working solution (hCA II or hCA IX) to all wells except the blank. For the blank wells, add 10 µL of assay buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_uninhibited)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki)
This protocol describes how to determine the inhibition constant (Ki) of this compound, which provides a more accurate measure of its inhibitory potency.
Materials and Reagents:
-
Same as for Protocol 1.
Procedure:
-
Assay Setup:
-
The assay is set up similarly to the IC50 determination, but with varying concentrations of both the inhibitor and the substrate (pNPA).
-
A matrix of experiments should be performed with at least four different fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
-
Data Collection:
-
Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration as described in Protocol 1.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined from the pattern of the lines on the plot. For sulfonamide inhibitors of carbonic anhydrase, the inhibition is typically competitive.
-
The Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km)
-
Alternatively, for competitive inhibition, the Ki can be determined from a secondary plot of the apparent Km (Kmapp) versus the inhibitor concentration.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of CA IX in pH regulation and tumor progression under hypoxic conditions.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Step-by-step workflow for the in vitro carbonic anhydrase inhibition assay.
Logical Relationship of Inhibition Data Analysis
Caption: Flowchart for the analysis of carbonic anhydrase inhibition data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assay of 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated benzenesulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore in a variety of therapeutic agents, most notably in antimicrobial drugs. The presence of bromine and chlorine atoms on the benzene ring may modulate the compound's physicochemical properties and biological activity. These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound using standard microbiological assays. The primary methods covered are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion (Kirby-Bauer) assay for preliminary susceptibility screening.
Data Presentation
Quantitative data from antibacterial assays should be recorded and presented in a clear and organized manner to facilitate interpretation and comparison. The following tables are examples of how to structure such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | Data |
| Escherichia coli | Gram-negative | 25922 | Data |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data |
| Enterococcus faecalis | Gram-positive | 29212 | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | Data | Data | Data | Bactericidal/Bacteriostatic |
| Escherichia coli | 25922 | Data | Data | Data | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | e.g., 30 µg | Data |
| Escherichia coli | 25922 | e.g., 30 µg | Data |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[2]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[5]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound in CAMHB to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.[1]
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.[1]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[2]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][6][7] It is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates[1]
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations).[1]
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[1]
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[1][7]
Protocol 3: Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[8][9]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)[4]
-
Test bacterial strains
-
0.5 McFarland turbidity standard[4]
-
Sterile cotton swabs[4]
-
Sterile forceps[4]
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the compound solution onto sterile paper disks.[4]
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.[4]
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[5]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4][5]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks containing this compound onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.[5]
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[4] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is not yet elucidated, sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By inhibiting folic acid synthesis, sulfonamides disrupt bacterial growth and replication. The diagram below illustrates this general pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asm.org [asm.org]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for the Purification of Crude 4-Bromo-2,6-dichlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds with significant applications in medicinal chemistry and as intermediates in organic synthesis. The purity of this intermediate is critical for the successful synthesis of downstream targets, necessitating effective purification strategies. Crude this compound, typically synthesized from the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline, may contain unreacted starting materials, by-products, and other impurities. This document provides detailed protocols for common purification techniques, including recrystallization and flash column chromatography, to obtain high-purity this compound.
General Purification Strategy
The selection of a suitable purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for the purification of crude this compound is outlined below. The crude product, a white to off-white solid, is first evaluated for its impurity profile, often by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Based on this initial assessment, either recrystallization or flash column chromatography is selected as the primary purification method.
Caption: General purification workflow for crude this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data obtained from the purification of crude this compound using the protocols detailed below. These values are representative and may vary based on the initial purity of the crude material and the precise execution of the protocols.
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Material | Crude Solid | Crude Solid |
| Initial Purity (HPLC) | ~85% | ~85% |
| Final Purity (HPLC) | >98% | >99% |
| Recovery Yield | 70-85% | 60-75% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 3-5 hours | 6-8 hours |
| Scalability | Excellent | Good |
| Recommended Use | For removing impurities with significantly different solubility profiles. Ideal for large-scale purification. | For separating complex mixtures and impurities with similar polarities to the product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which the compound is soluble, and the impurities are either insoluble or sparingly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities in the solution.
Methodology:
-
Solvent Selection:
-
Based on the polar nature of the sulfonamide group and the non-polar character of the aromatic rings, a polar protic solvent is a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetic acid/water are suitable candidates.
-
To select the best solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 150-155°C) to remove any residual solvent.[1]
-
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating compounds with similar polarities.
Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): The choice of eluent is critical and is determined by running TLC plates of the crude mixture in various solvent systems. A common starting point for sulfonamides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Monitoring the Separation:
-
Monitor the composition of the collected fractions using TLC. Spot each fraction onto a TLC plate, elute with the mobile phase, and visualize the spots (e.g., under UV light).
-
-
Isolation and Concentration:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
-
-
Drying:
-
Dry the purified solid under vacuum to remove any remaining traces of the eluent.
-
References
Application Notes and Protocols for the Crystallization of High-Purity 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds with significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for its use in pharmaceutical development and as a chemical intermediate. Crystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed protocols and guidelines for obtaining high-purity this compound through various crystallization methods.
The selection of an appropriate solvent system and a controlled crystallization process are critical for achieving high purity and yield. These notes outline the principles of solvent selection and provide step-by-step protocols for common crystallization techniques, including cooling crystallization, antisolvent crystallization, and slurry crystallization.
Physicochemical Properties and Solubility Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective crystallization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351003-55-9 | [1][2] |
| Molecular Formula | C₆H₄BrCl₂NO₂S | [1] |
| Molecular Weight | 321.04 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | Approx. 150-155 °C | [3] |
Solvent Selection and Solubility
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Crystallization |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | High | Good candidates for cooling crystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Very High | May be suitable, but high solubility might lead to lower yields. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Very High | Generally unsuitable for crystallization due to high solubility. |
| Non-polar | Hexane, Heptane, Toluene | Low | Low to Moderate | Good candidates as antisolvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | High | May be suitable, but volatility can be a concern. |
| Aqueous | Water | Very Low | Very Low | Potentially useful as an antisolvent. |
Note: This table is based on general solubility trends for sulfonamides. It is crucial to perform preliminary small-scale solvent screening experiments to determine the optimal solvent system for your specific sample.
Experimental Protocols
General Considerations
-
Safety: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glassware: Ensure all glassware is clean and dry to prevent the introduction of impurities.
-
Purity of Solvents: Use high-purity, reagent-grade solvents to avoid contaminating the final product.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common crystallization technique and is suitable when a single solvent with a steep solubility curve is identified.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization and maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Antisolvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "antisolvent"). The two solvents must be miscible.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Acetone, Dichloromethane)
-
"Antisolvent" (e.g., Water, Hexane)
-
Erlenmeyer flask or beaker
-
Stirring apparatus
-
Addition funnel or pipette
-
Filtration setup
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
-
Addition of Antisolvent: Slowly add the antisolvent to the stirred solution until the solution becomes turbid (cloudy), indicating the onset of precipitation.
-
Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to initiate crystallization.
-
Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolation and Drying: Collect, wash (with the antisolvent), and dry the crystals as described in Protocol 1.
Visualization of Workflows and Concepts
Caption: Workflow for selecting a suitable crystallization method.
Caption: Predicted solubility based on solvent polarity.
References
Application Notes and Protocols for the Characterization of 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of 4-Bromo-2,6-dichlorobenzenesulfonamide. The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrCl₂NO₂S | --INVALID-LINK-- |
| Molecular Weight | 304.97 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Melting Point | Approximately 150-155 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform. | --INVALID-LINK-- |
Synthesis Protocol
A plausible synthesis route for this compound involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.
-
In a separate flask, dissolve 2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the 2,6-dichlorobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain pure this compound.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method with UV detection is generally suitable for sulfonamides.
Experimental Protocol:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and Water (both with 0.1% formic acid) can be used. A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 278 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter. |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and confirmation of the structure of volatile and semi-volatile compounds. For halogenated compounds, the isotopic pattern of bromine and chlorine provides a distinctive signature.
Experimental Protocol:
| Parameter | Condition |
| GC Column | A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| MS Ion Source | Electron Ionization (EI) at 70 eV. |
| MS Transfer Line | 280 °C |
| Scan Range | m/z 50-500 |
| Sample Preparation | Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). |
Predicted Mass Spectral Data:
The mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
| Ion | Predicted m/z |
| [M]⁺ | 303, 305, 307, 309 |
| [M-SO₂NH₂]⁺ | 225, 227, 229 |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR | Acquire standard proton spectra. |
| ¹³C NMR | Acquire proton-decoupled carbon spectra. |
| Sample Preparation | Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. |
Expected NMR Data (based on analogous structures):
-
¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) is expected to show two singlets or two closely coupled doublets corresponding to the two protons on the benzene ring. A broad singlet corresponding to the sulfonamide -NH₂ protons would also be expected, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: Six distinct signals for the aromatic carbons are expected in the region of δ 110-150 ppm. The chemical shifts will be influenced by the bromo, chloro, and sulfonamide substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | Standard FTIR spectrometer |
| Sample Preparation | KBr pellet or Attenuated Total Reflectance (ATR) |
| Scan Range | 4000-400 cm⁻¹ |
Characteristic FTIR Absorption Bands for Sulfonamides:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3350-3250 | Medium (often two bands) |
| Aromatic C-H stretch | 3100-3000 | Medium to weak |
| S=O stretch (asymmetric) | 1370-1335 | Strong |
| S=O stretch (symmetric) | 1180-1160 | Strong |
| C-S stretch | 800-650 | Medium |
| C-Cl stretch | 800-600 | Strong |
| C-Br stretch | 650-550 | Strong |
Disclaimer: The provided protocols and data for HPLC, GC-MS, and NMR are based on established methods for analogous compounds and theoretical predictions. Actual results may vary and method optimization may be required. The synthesis protocol is a plausible route and should be performed with appropriate safety precautions by qualified personnel.
References
Application Note: Interpretation of the ¹H NMR Spectrum of 4-Bromo-2,6-dichlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. This application note provides a detailed guide to understanding and interpreting the ¹H NMR spectrum of 4-Bromo-2,6-dichlorobenzenesulfonamide. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the structure-spectrum correlation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show two distinct signals. The chemical structure and the predicted assignments are shown below. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons are chemically equivalent. The two protons of the sulfonamide group are also equivalent.
Structure:
The predicted quantitative data for the ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated based on the effects of the electron-withdrawing substituents (bromo, chloro, and sulfonamido groups) on the aromatic ring.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~ 7.8 - 8.2 | Singlet (s) | 2H | Aromatic Protons |
| -NH₂ | ~ 7.3 - 7.7 | Broad Singlet (br s) | 2H | Sulfonamide Protons |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
Experimental Protocols
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum.[3]
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette with glass wool
-
Vial and cap
-
-
Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]
-
Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve the compound and slow down the exchange of the -NH₂ protons.[5]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[4]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[4]
-
Cap the NMR tube securely and label it clearly.
-
3.2. NMR Data Acquisition
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.[6][7][8][9]
-
Instrument: 400 or 500 MHz NMR Spectrometer
-
Experiment: 1D Proton (¹H)
-
Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 or zg | Standard one-pulse experiment.[6] |
| Number of Scans (NS) | 8 - 16 | Signal averaging to improve signal-to-noise ratio.[9] |
| Acquisition Time (AQ) | 3 - 4 s | Allows for good digital resolution.[7][9] |
| Relaxation Delay (D1) | 2 - 5 s | Ensures full relaxation of protons for accurate integration. |
| Spectral Width (SW) | 12 - 16 ppm | Covers the expected range of chemical shifts for organic molecules.[8] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Receiver Gain (RG) | Autogain | Automatically optimizes the signal intensity.[6] |
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the protons in this compound and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Analysis of Functional Groups in 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of functional groups in 4-Bromo-2,6-dichlorobenzenesulfonamide using Fourier-Transform Infrared (FT-IR) spectroscopy. The characteristic infrared absorption frequencies of the sulfonamide, carbon-bromine, carbon-chlorine, and substituted benzene moieties are discussed. Standard operating procedures for sample preparation using the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) are outlined. A summary of expected absorption bands is presented in a tabular format to aid in spectral interpretation.
Introduction
This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities. The presence and substitution pattern of halogens on the aromatic ring can significantly influence the molecule's physicochemical properties and biological efficacy. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the key functional groups within a molecule, making it an invaluable tool in the characterization of novel drug candidates and in quality control processes. This application note details the FT-IR analysis of this compound to confirm its chemical identity by identifying its constituent functional groups.
Key Functional Groups in this compound
The primary functional groups present in this compound that can be identified using FT-IR spectroscopy are:
-
Sulfonamide group (-SO₂NH₂): This group gives rise to characteristic stretching vibrations for the N-H and S=O bonds.
-
Substituted Benzene Ring: The aromatic ring exhibits characteristic C-H and C=C stretching and out-of-plane bending vibrations. The substitution pattern influences the position of these bands.
-
Carbon-Halogen Bonds (C-Br and C-Cl): These bonds have characteristic stretching vibrations in the fingerprint region of the IR spectrum.
Data Presentation: Predicted FT-IR Absorption Bands
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3300 | N-H Asymmetric Stretch | Sulfonamide (-NH₂) | Medium |
| 3300 - 3200 | N-H Symmetric Stretch | Sulfonamide (-NH₂) | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Substituted Benzene | Medium to Weak |
| 1600 - 1585 | C=C In-ring Stretch | Substituted Benzene | Medium to Weak |
| 1500 - 1400 | C=C In-ring Stretch | Substituted Benzene | Medium to Weak |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |
| 1180 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |
| 925 - 905 | S-N Stretch | Sulfonamide (-S-N) | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | 1,2,3,5-tetrasubstituted Benzene | Strong |
| 850 - 550 | C-Cl Stretch | Aryl Chloride | Medium to Strong |
| 690 - 515 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Experimental Protocols
Two common methods for the FT-IR analysis of solid samples are the KBr pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.
Materials:
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR Spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any absorbed water. Cool in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Place the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[1]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of a pure KBr pellet or of the empty sample compartment.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample pellet over the desired range (e.g., 4000-400 cm⁻¹).
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a convenient method that requires minimal sample preparation. The sample is brought into direct contact with a high-refractive-index crystal.
Materials:
-
This compound
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.
Mandatory Visualization
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the structural elucidation of this compound. By following the detailed protocols provided in this application note, researchers can reliably identify the key functional groups, including the sulfonamide, substituted aromatic ring, and carbon-halogen bonds. The tabulated data of expected absorption frequencies serves as a valuable reference for the interpretation of the obtained FT-IR spectra, thereby confirming the chemical identity and purity of the compound. This analytical method is essential for the characterization of such molecules in research, development, and quality assurance settings.
References
HPLC method development for 4-Bromo-2,6-dichlorobenzenesulfonamide quantification
An Application Note on the Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 4-Bromo-2,6-dichlorobenzenesulfonamide.
Introduction
This compound is a halogenated aromatic sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of applications, including as antibacterial drugs and as intermediates in organic synthesis.[1] Accurate and reliable quantification of such compounds is essential for quality control in pharmaceutical manufacturing, process monitoring, and research and development.
This application note describes a simple, precise, and accurate RP-HPLC method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used (e.g., Agilent 1260 Infinity II or equivalent).
-
Chemicals and Reagents :
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 0.22 µm filtered and degassed)
-
Formic Acid (Analytical Grade)
-
-
Physicochemical Properties of the Analyte :
Chromatographic Conditions
A systematic approach was taken to develop the chromatographic conditions, starting with a common C18 column and a simple mobile phase of acetonitrile and water.[5] The mobile phase was acidified with 0.1% formic acid to ensure good peak shape for the sulfonamide analyte.[6]
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 65% B10-12 min: 65-80% B12-15 min: 80% B15-16 min: 80-65% B16-20 min: 65% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent : A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]
-
Working Standard Solutions : Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add approximately 70% of the flask volume with the diluent and sonicate for 15 minutes to ensure complete dissolution.[8] Allow the solution to cool to room temperature and dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[9]
Method Validation
The developed analytical method was validated according to ICH Q2(R2) guidelines for parameters including specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][10]
Specificity
Specificity was determined by injecting the diluent (blank) and a sample solution. The resulting chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing six working standard solutions with concentrations from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 80 µg/mL |
| Regression Equation | y = 45872x + 12530 |
| Correlation Coefficient (R²) | 0.9995 |
Accuracy (% Recovery)
Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.7 | 99.25% |
| 100% | 50 | 50.3 | 100.60% |
| 120% | 60 | 59.4 | 99.00% |
| Average % Recovery | 99.62% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The precision is expressed as the Relative Standard Deviation (%RSD).
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.85% | %RSD ≤ 2% |
| Intermediate Precision (Inter-day) | 1.21% | %RSD ≤ 2% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD : 0.5 µg/mL
-
LOQ : 1.5 µg/mL
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent linearity, accuracy, and precision. The developed method is suitable for the routine quality control analysis of this compound in bulk and formulated products.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Standard Protocol for Sample Quantification.
References
- 1. chembk.com [chembk.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | CAS#:351003-55-9 | Chemsrc [chemsrc.com]
- 5. agilent.com [agilent.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,6-dichlorobenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 4-bromoaniline and 2,6-dichlorobenzenesulfonyl chloride are pure. Impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: The choice of base, solvent, reaction temperature, and reaction time are critical. These parameters should be systematically optimized.
-
Moisture Control: Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the 2,6-dichlorobenzenesulfonyl chloride.
-
Stoichiometry of Reagents: The molar ratio of the reactants and the base can significantly impact the yield. An excess of the amine or the base may be necessary to drive the reaction to completion.
-
Work-up and Purification: The product may be lost during the extraction and purification steps. Optimize the work-up procedure to minimize loss.
Q2: I am observing the formation of multiple side products. What are the likely side reactions and how can I minimize them?
A: The primary side reaction is the hydrolysis of 2,6-dichlorobenzenesulfonyl chloride to the corresponding sulfonic acid in the presence of water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere. Another possible side reaction is the double addition of the sulfonyl chloride to the amine, though this is less common. Careful control of the stoichiometry and slow addition of the sulfonyl chloride can help mitigate this.
Q3: How do I choose the optimal base and solvent for this reaction?
A: The choice of base and solvent is crucial for achieving a high yield.
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction.[1] The pKa of the base should be high enough to effectively scavenge the acid. Inorganic bases can also be used but may have limited solubility in organic solvents.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices as they are unreactive towards the reactants.[1] The solvent should be chosen based on the solubility of the starting materials and the reaction temperature.
Q4: What is the recommended temperature and reaction time?
A: The reaction is typically carried out at a low temperature (0 °C) initially, especially during the addition of the sulfonyl chloride, to control the exothermic reaction.[1] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours (6-18 hours) to ensure completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is key to maximizing the yield. The following table summarizes the key parameters and their potential impact.
| Parameter | Options | Potential Impact on Yield | Considerations |
| Base | Pyridine, Triethylamine, Diisopropylethylamine (DIPEA) | A suitable base is crucial to neutralize the generated HCl and drive the reaction forward. The choice of base can affect the reaction rate and selectivity. | The base should be non-nucleophilic to avoid reacting with the sulfonyl chloride. An excess of the base (1.5-2.0 equivalents) is often used. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The solvent should dissolve the reactants and be inert under the reaction conditions. Solvent polarity can influence the reaction rate. | Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature ensures completion. | Higher temperatures may lead to increased side product formation. |
| Reaction Time | 6 - 18 hours | Sufficient time is needed for the reaction to go to completion. | Monitor the reaction by TLC to avoid unnecessarily long reaction times which could lead to product degradation. |
| Stoichiometry | Amine:Sulfonyl Chloride Ratio (e.g., 1.1:1) | A slight excess of the amine can help to ensure the complete consumption of the sulfonyl chloride. | A large excess of the amine can complicate purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromoaniline
-
2,6-Dichlorobenzenesulfonyl chloride
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromoaniline (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure this compound.
Visualizing the Process
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
Common side products in the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process. First, 4-bromo-2,6-dichloroaniline undergoes a Sandmeyer-type reaction, involving diazotization followed by a reaction with sulfur dioxide and a copper catalyst, to form 4-bromo-2,6-dichlorobenzenesulfonyl chloride. This intermediate is then subjected to amination with ammonia to yield the final product, this compound.
Q2: I am seeing a significant amount of an impurity with a mass corresponding to the starting aniline. What could be the cause?
A2: This indicates an incomplete reaction during the chlorosulfonation step. The diazotization of 4-bromo-2,6-dichloroaniline may have been inefficient, or the subsequent reaction with sulfur dioxide did not proceed to completion. To address this, ensure precise temperature control during diazotization (typically 0-5 °C) and a sufficient excess of the reagents for the Sandmeyer reaction.
Q3: My final product is showing a broad melting point and looks wet, even after drying. What could be the issue?
A3: This is often indicative of the presence of the corresponding sulfonic acid (4-bromo-2,6-dichlorobenzenesulfonic acid) as an impurity. This side product forms from the hydrolysis of the intermediate sulfonyl chloride. It is crucial to perform the amination step under anhydrous conditions to minimize its formation.
Q4: I have an unexpected peak in my mass spectrometry data. How can I identify it?
A4: A common side product in sulfonation reactions is the formation of a diaryl sulfone. This occurs when the highly reactive sulfonyl chloride intermediate reacts with another molecule of the starting aniline or the product sulfonamide. The expected mass of this impurity would be significantly higher than the desired product. Careful control of stoichiometry and reaction temperature can help minimize its formation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of 4-bromo-2,6-dichlorobenzenesulfonyl chloride (Step 1) | Incomplete diazotization of 4-bromo-2,6-dichloroaniline. | Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Ensure the sodium nitrite solution is fresh and accurately prepared. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid allowing it to warm up. | |
| Presence of 4-bromo-2,6-dichlorophenol impurity | Hydrolysis of the diazonium salt. | Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. |
| Low yield of this compound (Step 2) | Incomplete amination. | Use a sufficient excess of ammonia. Ensure adequate reaction time and temperature as per the protocol. |
| Hydrolysis of the sulfonyl chloride. | Use anhydrous solvents and reagents for the amination step. Perform the reaction under an inert atmosphere. | |
| Formation of 4-bromo-2,6-dichlorobenzenesulfonic acid | Presence of water during the amination step. | Dry all glassware thoroughly. Use anhydrous ammonia (gas or a solution in an anhydrous solvent). |
| Presence of a high molecular weight impurity | Formation of diaryl sulfone. | Maintain a low reaction temperature during the chlorosulfonation step. Use the correct stoichiometry of reagents. |
| Product is difficult to purify | Presence of multiple side products. | Optimize the reaction conditions for each step to minimize side reactions. Consider purification by column chromatography if recrystallization is ineffective. |
Common Side Products
| Side Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Step |
| Impurity 1 | 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.91 | Step 1 (Unreacted) |
| Impurity 2 | 4-Bromo-2,6-dichlorophenol | C₆H₃BrCl₂O | 241.90 | Step 1 |
| Impurity 3 | 4-Bromo-2,6-dichlorobenzenesulfonic acid | C₆H₃BrCl₂O₃S | 290.02 | Step 2 |
| Impurity 4 | Bis(4-bromo-2,6-dichlorophenyl) sulfone | C₁₂H₄Br₂Cl₄O₂S | 533.90 | Step 1 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2,6-dichloroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent (e.g., dioxane) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with cold water and filter the solid product.
-
Wash the solid with cold water and dry under vacuum to yield the crude this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Visualizations
Caption: Synthetic pathway for this compound and common side products.
Caption: A workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during sulfonamide synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My sulfonamide reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in sulfonamide synthesis is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the reaction setup itself. Here’s a systematic approach to troubleshooting:
-
Verify Reagent Quality:
-
Sulfonyl Chloride: This is a critical starting material that is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a primary cause of reaction failure.[1][2] Always use a fresh bottle or a recently purified sulfonyl chloride.
-
Amine: Ensure the amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[1]
-
Solvent: The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][2] Use anhydrous (dry) solvents for the reaction.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1][2]
-
-
Check Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 molar ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1] Double-check your calculations and measurements.
-
Temperature: The reaction is typically conducted at 0 °C and then allowed to warm to room temperature.[1][3] If the reaction is slow, gentle heating might be necessary; however, excessive heat can lead to side reactions.[1]
-
Inert Atmosphere: To prevent degradation of reagents by atmospheric moisture and oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
-
Investigate Potential Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, this is a major issue. The presence of sulfonic acid as a byproduct is a strong indicator of hydrolysis.[2]
-
Over-reaction: If the amine has multiple reactive sites, di- or even tri-sulfonylation can occur. To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[2]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in sulfonamide synthesis.
Issue 2: Product Purification Challenges
Q: I am having difficulty purifying my synthesized sulfonamide. What are the recommended methods?
A: The purification of sulfonamides can be challenging due to their varying polarities. The most common and effective methods are:
-
Crystallization: This is often the preferred method for obtaining highly pure sulfonamides.[2] The choice of solvent is critical, with common options including ethanol, methanol, and ethyl acetate/hexanes.[2][3]
-
Flash Column Chromatography: For mixtures that are difficult to crystallize, flash column chromatography on silica gel is a reliable alternative.[3] A suitable solvent system (e.g., ethyl acetate/hexanes) should be determined by thin-layer chromatography (TLC) first.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[2][3][4] The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride and the formation of the sulfonamide bond.[3]
General Sulfonamide Synthesis Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Q2: Are there alternative methods to the classical sulfonyl chloride and amine reaction?
A2: Yes, several alternative methods have been developed to overcome the limitations of the classical approach, such as the often harsh conditions required to prepare sulfonyl chlorides.[2] Some modern alternatives include:
-
One-Pot Synthesis from Thiols: Thiols can be converted in situ to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and then reacted with an amine in the same pot.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the reaction between sulfonic acids (or their salts) and amines, often leading to high yields and shorter reaction times.[5]
-
From Carboxylic Acids: A newer strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by a one-pot amination to form the sulfonamide.[6]
Q3: What are the key reaction parameters to optimize for sulfonamide synthesis?
A3: Optimizing the following parameters is crucial for a successful synthesis:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) is common.[3] | Prevents hydrolysis of the sulfonyl chloride.[1][2] |
| Base | Pyridine or Triethylamine (1.1-1.5 eq).[1][3] | Neutralizes the HCl generated during the reaction.[3] |
| Temperature | Initial addition at 0 °C, then warm to room temperature.[1][3] | Controls the reaction rate and minimizes side reactions.[2] |
| Reaction Time | 6-18 hours, monitor by TLC.[3] | Ensures the reaction goes to completion. |
| Atmosphere | Inert (Nitrogen or Argon).[1][2] | Protects sensitive reagents from atmospheric moisture and oxygen.[1] |
Q4: How can I confirm the identity and purity of my synthesized sulfonamide?
A4: Standard analytical techniques are used for characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized sulfonamide.[3]
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.[3]
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product by identifying the number of components in the sample.[7]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Sulfonyl Chloride and an Amine
This protocol is a standard method using conventional heating.[3]
Materials:
-
Amine (1.1 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide in assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide in various assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?
A1: This is a common issue for compounds with low aqueous solubility. The primary reason is that while this compound is soluble in a polar aprotic solvent like DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment. The organic solvent concentration in your final assay volume may be too low to maintain the compound in solution.
Q2: How can I increase the solubility of this compound in my aqueous-based assay?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: As a sulfonamide, the solubility of this compound is likely pH-dependent. The sulfonamide group is weakly acidic. By increasing the pH of your buffer, you can deprotonate the sulfonamide, forming a more soluble salt. It is recommended to experimentally determine the optimal pH for solubility.
-
Use of Co-solvents: Increasing the percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility. Common co-solvents include DMSO, ethanol, or methanol. However, it is crucial to perform vehicle controls to ensure the co-solvent concentration does not affect your assay's biological system.
-
Sonication: Gentle sonication can help to break down small-particle aggregates and facilitate dissolution when preparing your working solutions.
-
Temperature Control: Solubility can be temperature-dependent. Ensuring all your solutions are at a consistent temperature before mixing can prevent precipitation. In some cases, a slight increase in temperature may improve solubility, but this must be compatible with the stability of the compound and the biological assay components.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to minimize solvent-induced toxicity or off-target effects. However, the tolerance of your specific cell line to DMSO should be determined experimentally by running a vehicle control assay with varying concentrations of DMSO.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to improve the wetting and solubility of hydrophobic compounds. As with co-solvents, it is essential to test the effect of the surfactant on your assay in a vehicle control experiment.
Solubility Data
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Testing |
| Water | Slightly Soluble | < 0.1 mg/mL |
| Methanol | Soluble | 1-10 mg/mL |
| Ethanol | Soluble | 1-10 mg/mL |
| Chloroform | Soluble | 1-10 mg/mL |
| DMSO | Expected to be soluble | > 10 mg/mL |
Users are encouraged to populate a similar table with their own experimental data for their specific solvents and buffer systems.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Selected solvent/buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial (e.g., 5 mg to 1 mL of solvent). The presence of undissolved solid is crucial for reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant.
-
Clarification: To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the sample through a 0.22 µm syringe filter.
-
Quantification:
-
HPLC Method: Prepare a standard curve of this compound of known concentrations. Dilute the clarified sample with the mobile phase to a concentration that falls within the range of your standard curve. Analyze the sample by HPLC and determine the concentration.
-
UV-Vis Spectrophotometry: If the compound has a distinct UV absorbance maximum, prepare a standard curve of absorbance versus concentration. Dilute the clarified sample and measure its absorbance. Calculate the concentration from the standard curve.
-
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low solubility issues with this compound in an assay.
Caption: Troubleshooting workflow for low solubility of this compound.
Signaling Pathway (Hypothetical)
As this compound is suggested to have antibacterial properties, a potential mechanism of action could involve the inhibition of the folate synthesis pathway, a common target for sulfonamide antibiotics.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.
References
Stability issues and degradation pathways of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation pathways of 4-Bromo-2,6-dichlorobenzenesulfonamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Troubleshooting Guides and FAQs
Q1: I am observing unexpected peaks in my chromatogram after dissolving this compound in a neutral aqueous solution. What could be the cause?
A1: While this compound is generally stable under neutral conditions, prolonged exposure to aqueous environments, especially at elevated temperatures, can lead to hydrolysis of the sulfonamide bond. The unexpected peaks could correspond to the formation of 4-bromo-2,6-dichlorobenzenesulfonic acid and ammonia. It is recommended to use freshly prepared solutions and avoid long-term storage in aqueous media.
Q2: My reaction yield is lower than expected when using this compound in a basic reaction medium. What stability issues should I consider?
A2: Sulfonamides are susceptible to base-catalyzed hydrolysis. In a basic medium (e.g., pH > 9), the rate of hydrolysis of the sulfonamide linkage in this compound can increase significantly, leading to the formation of the corresponding sulfonic acid salt and ammonia. This degradation of your starting material would result in a lower yield of your desired product. Consider running your reaction at a lower pH if the reaction chemistry allows, or use a non-aqueous solvent system.
Q3: I am conducting a photostability study and have noticed degradation of the compound. What are the likely degradation products?
A3: Exposure to high-intensity light, particularly UV light, can induce photolytic degradation. While specific photolytic degradation products for this compound are not extensively documented in publicly available literature, potential pathways could involve the cleavage of the carbon-sulfur bond or the carbon-halogen bonds. It is advisable to protect solutions and solid samples of the compound from light.
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Avoid exposure to moisture and light to minimize hydrolytic and photolytic degradation.
Forced Degradation Studies: A General Overview
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2][3]
Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Degradation | Likely Degradation Products |
| Acidic Hydrolysis | Susceptible to hydrolysis of the sulfonamide bond. | 4-bromo-2,6-dichlorobenzenesulfonic acid, Ammonia |
| Basic Hydrolysis | More susceptible to hydrolysis of the sulfonamide bond compared to acidic conditions. | 4-bromo-2,6-dichlorobenzenesulfonate salt, Ammonia |
| Oxidative Degradation | Generally stable, but strong oxidizing agents may lead to minor degradation. | Oxidized derivatives (exact structures would require experimental identification) |
| Thermal Degradation | Stable at moderate temperatures. High temperatures may induce decomposition. | To be determined experimentally. |
| Photolytic Degradation | Susceptible to degradation upon exposure to UV light. | Potential for C-S or C-halogen bond cleavage products. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on specific laboratory capabilities and the intended application.
Acidic and Basic Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: To 1 mL of the 1 mg/mL stock solution, add 9 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Sampling and Analysis: At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature chamber at 80°C for 48 hours.
-
Solution State: Prepare a solution of the compound in a suitable solvent and heat it at 60°C for 24 hours.
-
Analysis: At the end of the study, dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by HPLC.
Photolytic Degradation
-
Sample Preparation: Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile/water) and a solid sample to a photostability chamber.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: Keep a parallel set of samples in the dark at the same temperature as a control.
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
Signaling Pathways and Experimental Workflows
Caption: Proposed hydrolytic degradation pathway.
References
Technical Support Center: Purification of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2,6-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most probable impurities depend on the synthetic route used. A common method for synthesizing this compound involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with an amine source. Therefore, potential impurities include:
-
Unreacted 4-bromo-2,6-dichlorobenzenesulfonyl chloride: This starting material is a common impurity if the reaction has not gone to completion.
-
Isomeric sulfonamides: Depending on the purity of the starting materials, other sulfonamide isomers may be present.
-
Hydrolysis products: The starting sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, 4-bromo-2,6-dichlorobenzenesulfonic acid, which may be present as an impurity.
Q2: My recrystallization is not working. What solvent should I use?
Recommended Solvent Systems to Screen:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common combinations for sulfonamides include ethanol/water or acetone/hexane.
Troubleshooting Steps:
-
Start with small-scale solvent screening: Test the solubility of a small amount of your crude product in various solvents to identify a suitable candidate or mixed solvent system.
-
Use the minimum amount of hot solvent: Adding too much solvent will result in a low or no yield of crystals upon cooling.
-
Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals or "oiling out." Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.
Solutions:
-
Lower the saturation temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. The solution will now be less concentrated and will become saturated at a lower temperature upon cooling, which may be below the melting point of your compound.
-
Change the solvent system: Select a solvent with a lower boiling point.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
Q4: My purified product is still showing impurities by TLC/HPLC. What are my options?
A4: If recrystallization does not yield a product of the desired purity, chromatographic methods are recommended.
-
Column Chromatography (Normal Phase): This technique is effective for separating compounds with different polarities. For this compound, a silica gel stationary phase can be used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) first.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for purifying polar aromatic compounds. A C18 column is typically used with a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A gradient elution, where the proportion of acetonitrile is increased over time, is generally effective for separating the target compound from its impurities.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The following table provides a qualitative solubility profile based on general chemical principles and available information for structurally similar compounds. Researchers are strongly encouraged to perform their own solvent screening to determine the optimal purification conditions.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Low | Low to Moderate | The sulfonamide group provides some polarity, but the halogenated aromatic ring is hydrophobic. |
| Methanol | High | Moderate to High | High | Good candidate for single-solvent recrystallization. |
| Ethanol | High | Moderate | High | Good candidate for single-solvent recrystallization. |
| Isopropanol | Medium | Moderate | High | Often used for recrystallizing sulfonamides, sometimes with water as a co-solvent. |
| Acetone | Medium | Moderate to High | High | Can be used as a "good" solvent in a mixed-solvent system with a non-polar "poor" solvent like hexane. |
| Ethyl Acetate | Medium | Moderate | High | A potential solvent for both recrystallization and chromatography. |
| Dichloromethane | Low | Moderate | High | More likely to be used as a solvent for chromatography than for recrystallization. |
| Toluene | Low | Low | Moderate | May be a suitable "poor" solvent in a mixed-solvent system. |
| Hexane | Low | Low | Low | A good "poor" solvent (anti-solvent) for precipitating the compound from a more polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.
-
Saturation: Continue to add the solvent in small portions until the solid just completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. For slower cooling, the flask can be insulated.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography Purification
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between synthesis impurities and purification challenges.
References
How to scale up the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide for preclinical studies. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound on a larger scale?
A1: The synthesis is a two-step process. The first step is the chlorosulfonation of 1-bromo-3,5-dichlorobenzene to form the intermediate, 4-bromo-2,6-dichlorobenzenesulfonyl chloride. The second step is the amination of this intermediate with ammonia to yield the final product.
Q2: What are the primary safety concerns when handling the reagents in this synthesis?
A2: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The amination step should also be conducted in a fume hood due to the use of ammonia.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the chlorosulfonation and amination reactions. For the chlorosulfonation, you can monitor the disappearance of the 1-bromo-3,5-dichlorobenzene starting material. For the amination, you can track the conversion of the sulfonyl chloride to the sulfonamide. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.
Q4: What are the critical parameters for achieving a high yield in the chlorosulfonation step?
A4: Key parameters include maintaining a low reaction temperature during the initial addition of chlorosulfonic acid to control the exothermic reaction, followed by a carefully controlled heating period. The use of a co-reagent like thionyl chloride can help drive the reaction to completion and improve yields by reacting with the sulfonic acid intermediate.
Q5: Are there any common side products to be aware of during the synthesis?
A5: In the chlorosulfonation step, incomplete reaction can lead to the corresponding sulfonic acid, which will not react in the subsequent amination step. Over-reaction or side reactions can lead to the formation of sulfones. During amination, if the reaction conditions are not well-controlled, hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur, especially if using aqueous ammonia.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 1-bromo-3,5-dichlorobenzene (1.0 eq).
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Addition of Thionyl Chloride: Cool the reaction mixture back to room temperature. Slowly add thionyl chloride (1.5-2.0 eq) dropwise. After the addition, heat the mixture to 70-80 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
Materials:
-
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: Dissolve the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Amination: Cool the solution in an ice-water bath. Slowly add an excess of cold aqueous ammonia (5-10 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Work-up: If the product precipitates, filter the solid and wash with cold water. If the product remains in the organic phase, transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
| Parameter | Condition | Notes |
| Starting Material | 1-Bromo-3,5-dichlorobenzene | Ensure high purity |
| Reagents | Chlorosulfonic acid, Thionyl chloride | Use fresh, anhydrous reagents |
| Stoichiometry | 1-bromo-3,5-dichlorobenzene: 1 eqChlorosulfonic acid: 3.0-4.0 eqThionyl chloride: 1.5-2.0 eq | An excess of reagents drives the reaction to completion |
| Solvent | None (neat) or Dichloromethane | Neat reaction is common, but a solvent can aid in temperature control |
| Temperature | 0-10 °C (addition), 50-80 °C (reaction) | Careful temperature control is critical for safety and yield |
| Reaction Time | 3-6 hours | Monitor by TLC |
| Typical Yield | 70-85% (crude) | Yield can vary based on scale and reaction conditions |
| Purity (crude) | >90% | Impurities may include the corresponding sulfonic acid |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Notes |
| Starting Material | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | Can be used crude from the previous step |
| Reagent | Aqueous ammonia (28-30%) | Use in excess to ensure complete reaction |
| Stoichiometry | Sulfonyl chloride: 1 eqAmmonia: 5-10 eq | A large excess of ammonia is typically used |
| Solvent | Dichloromethane or Tetrahydrofuran | Choose a solvent in which the starting material is soluble |
| Temperature | 0 °C to room temperature | The reaction is typically fast at these temperatures |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Typical Yield | 85-95% (after purification) | Purification by recrystallization is usually effective |
| Purity (purified) | >98% | Purity should be confirmed by HPLC and NMR |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in chlorosulfonation | 1. Incomplete reaction.2. Hydrolysis of chlorosulfonic acid or sulfonyl chloride.3. Formation of sulfone by-products. | 1. Increase reaction time or temperature. Ensure efficient stirring.2. Use anhydrous reagents and maintain an inert atmosphere.3. Use a milder reaction temperature and avoid a large excess of the starting aromatic compound. |
| Low yield in amination | 1. Hydrolysis of the sulfonyl chloride.2. Incomplete reaction. | 1. Perform the reaction at low temperature and add the sulfonyl chloride solution to the ammonia solution.2. Ensure a sufficient excess of ammonia is used and allow for adequate reaction time. |
| Product is difficult to purify | 1. Presence of sulfonic acid impurity.2. Presence of unreacted starting materials. | 1. Wash the crude product or organic extract with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities.2. Optimize reaction conditions for complete conversion. Use column chromatography if recrystallization is ineffective. |
| Reaction is too exothermic and difficult to control | Reaction of chlorosulfonic acid with the aromatic compound is highly exothermic. | Add the chlorosulfonic acid very slowly and ensure efficient cooling with an ice-salt bath if necessary. Consider using a solvent to help dissipate heat on a larger scale. |
| Formation of an insoluble mass during chlorosulfonation | The sulfonic acid intermediate may be insoluble in the reaction mixture. | Add a co-solvent like dichloromethane or increase the reaction temperature slightly to improve solubility. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Identifying and removing impurities from 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-Bromo-2,6-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route, which commonly involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1] Potential impurities include:
-
Unreacted Starting Materials: 4-bromoaniline and 2,6-dichlorobenzenesulfonyl chloride.
-
Positional Isomers: Isomers of the product with different substitution patterns on the benzene ring.
-
Byproducts of Side Reactions: Such as the formation of disulfides from the sulfonyl chloride starting material.[2]
-
Hydrolysis Products: The corresponding sulfonic acid if the sulfonamide is exposed to moisture.
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: Several chromatographic and spectroscopic methods can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for separating the main compound from its impurities.[3] A reverse-phase C18 column is often a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis and for monitoring the progress of purification.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, aiding in their identification.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are:
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid compound. The choice of solvent is crucial for successful recrystallization.
-
Flash Column Chromatography: Used for separating the desired product from significant amounts of impurities with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution at a temperature above its melting point. This can be due to the presence of impurities or an inappropriate solvent.[6][7] | 1. Add a small amount of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation point. 2. Allow the solution to cool more slowly to encourage crystal formation at a lower temperature. 3. Try a different solvent system. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane) might be effective.[8] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration.[7] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. 3. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[6] |
| Crystals are discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system (mobile phase) is not optimal. | 1. To increase the Rf (retention factor) of polar compounds: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[5] 2. To decrease the Rf: Decrease the polarity of the mobile phase.[5] 3. For basic compounds, adding a small amount of triethylamine (0.1-2%) to the mobile phase can improve spot shape.[5] |
| Streaking of spots on TLC. | The sample is too concentrated.[4] | Dilute the sample solution before spotting it on the TLC plate. A 1% solution is a good starting point.[4] |
| Co-elution of impurities during column chromatography. | The polarity of the eluent is too high, or the difference in polarity between the product and the impurity is small. | 1. Use a less polar solvent system for elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. 2. If TLC shows good separation, ensure the column is packed properly and not overloaded with the sample. |
Experimental Protocols
Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel coated TLC plate. Draw a faint pencil line about 1 cm from the bottom of the plate (the origin).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[4]
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the origin. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the origin. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Calculate the Rf values for the product and any impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a polar aprotic solvent or a mixture of solvents is likely to be effective. Good starting points for solvent screening include ethanol, isopropanol, acetone, or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Illustrative Purity of this compound Before and After Purification
| Sample | Purification Method | Purity (%) | Major Impurity (%) |
| Crude Product | N/A | 92.5 | 3.2 (4-bromoaniline) |
| After Recrystallization | Ethanol/Water | 98.7 | 0.5 (4-bromoaniline) |
| After Column Chromatography | Silica Gel (Hexane:EtOAc gradient) | 99.5 | <0.1 (4-bromoaniline) |
Note: The data in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the TLC analysis of the synthesis of this compound.
Q1: My TLC plate shows streaking for all spots (starting materials and reaction mixture). What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors. Here are the most common reasons and their solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your sample solution and re-spot a smaller amount on the plate. A 1% solution of your sample is often a good starting concentration.
-
-
Highly Polar Compounds: Sulfonamides and amines can have strong interactions with the silica gel, which is acidic, leading to streaking.
-
Solution: Modify your mobile phase by adding a small amount of a polar solvent or a base. For this specific synthesis, adding 0.5-1% triethylamine or a few drops of pyridine to your ethyl acetate/hexanes mobile phase can significantly improve the spot shape.
-
-
Insoluble Material: If your sample contains insoluble particles, they can cause a streak from the origin.
-
Solution: Ensure that the sample you are spotting is fully dissolved. If necessary, filter a small aliquot of your reaction mixture before spotting.
-
Q2: I can't see any spots on my TLC plate after development, even under the UV lamp. What should I do?
A2: The absence of visible spots can be due to several reasons:
-
Insufficient Sample Concentration: The concentration of your compounds may be too low to be detected.
-
Solution: Try concentrating your sample or spot the same location on the TLC plate multiple times, allowing the solvent to dry completely between each application.
-
-
Compounds are not UV-Active: While the starting materials and the product in this synthesis are expected to be UV-active due to their aromatic nature, it's possible that at very low concentrations they are difficult to visualize.
-
Solution: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine starting material and the sulfonamide product, appearing as yellow-brown spots on a purple background. An iodine chamber is another effective method for visualizing a wide range of organic compounds.
-
-
Sample Dissolved in the Solvent Reservoir: If the solvent level in the developing chamber is higher than the spotting line on your TLC plate, the sample will dissolve into the solvent pool instead of eluting up the plate.
-
Solution: Ensure the solvent level in the chamber is always below the baseline where your samples are spotted.
-
Q3: All my spots are clustered at the bottom (low Rf) or the top (high Rf) of the TLC plate. How can I get better separation?
A3: Poor separation, with spots having either very low or very high Retention Factor (Rf) values, is a common issue related to the polarity of the mobile phase.
-
Spots at the Bottom (Low Rf): This indicates that the mobile phase is not polar enough to move the compounds up the silica gel plate.
-
Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate. For example, if you are using a 3:7 ethyl acetate:hexanes mixture, try a 1:1 or even a 7:3 mixture.
-
-
Spots at the Top (High Rf): This suggests that the mobile phase is too polar, causing all compounds to travel with the solvent front with little separation.
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (hexanes). For instance, if you are using a 1:1 mixture, try a 3:7 or 1:4 ethyl acetate:hexanes ratio.
-
Q4: I see a new spot in my reaction mixture lane, but I'm not sure if it's my product. How can I confirm?
A4: Identifying the product spot is the primary goal of TLC monitoring. Here's how you can gain confidence in your assignment:
-
Co-spotting: This is a crucial technique. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, "co-spot" lane, apply a spot of the starting material and then, on top of it, a spot of the reaction mixture. If the new spot in your reaction mixture is indeed the product, you will see it as a separate spot from the starting material in the reaction mixture lane and the co-spot lane. As the reaction progresses, the starting material spot in the reaction mixture lane should diminish in intensity, while the product spot becomes more intense.
-
Relative Polarity: In this reaction, you are converting a more polar amine (4-bromoaniline) and a less polar sulfonyl chloride into a sulfonamide product of intermediate polarity. Therefore, you should expect the product spot to have an Rf value between that of the two starting materials.
Data Presentation
The following table provides estimated Rf values for the starting materials and the product in a common TLC solvent system. Please note that these are approximate values and may vary depending on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation). It is always recommended to run reference spots of your starting materials alongside your reaction mixture.
| Compound | Structure | Approximate Rf Value (3:7 Ethyl Acetate/Hexanes) | Notes |
| 4-Bromoaniline (Starting Material) | ~0.4 - 0.5 | A primary aromatic amine, moderately polar. Its spot should be clearly visible and should decrease in intensity as the reaction proceeds. | |
| 2,6-Dichlorobenzenesulfonyl Chloride (Starting Material) | ![]() | ~0.6 - 0.7 | A sulfonyl chloride, generally less polar than the corresponding sulfonamide. This spot should also diminish as the reaction progresses. May hydrolyze to the sulfonic acid on the silica plate. |
| This compound (Product) | ![]() | ~0.5 - 0.6 | The sulfonamide product is expected to have an intermediate polarity. This spot should appear and increase in intensity over the course of the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis.
Materials:
-
4-Bromoaniline
-
2,6-Dichlorobenzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add pyridine (1.2 equivalents).
-
Sulfonyl Chloride Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (as described below) until the starting 4-bromoaniline spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: 3:7 (v/v) Ethyl Acetate/Hexanes (start with this and adjust as needed)
-
UV lamp (254 nm)
-
Optional: Staining solution (e.g., potassium permanganate) and a heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your samples: one for the 4-bromoaniline starting material (SM1), one for the 2,6-dichlorobenzenesulfonyl chloride starting material (SM2), and one for the reaction mixture (RXN). A co-spot lane can also be included.
-
Spot the Plate:
-
Dissolve a small amount of each starting material in a volatile solvent (like ethyl acetate or DCM) to make a ~1% solution.
-
Using a capillary tube, apply a small spot of the 4-bromoaniline solution to the SM1 lane on the baseline.
-
Using a clean capillary tube, spot the 2,6-dichlorobenzenesulfonyl chloride solution on the SM2 lane.
-
Using another clean capillary tube, take a small aliquot from your reaction mixture and spot it on the RXN lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic compounds should appear as dark spots. Circle the spots with a pencil.
-
If visualization is poor, use a chemical stain. For a potassium permanganate stain, dip the plate in the solution and gently heat with a heat gun until spots appear.
-
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for the synthesis.
Technical Support Center: Catalysis for Reactions of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichlorobenzenesulfonamide. The following sections detail catalyst selection and optimization for common cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed reactions for functionalizing this compound?
A1: Given its structure as a sterically hindered and electron-deficient aryl halide, the most common and effective catalyzed reactions for this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Copper-catalyzed Ullmann condensation is another viable, albeit often harsher, alternative for C-N, C-O, and C-S bond formation.
Q2: Why is catalyst selection critical for reactions with this compound?
A2: The reactivity of this compound is influenced by several factors:
-
Steric Hindrance: The two chlorine atoms ortho to the bromine significantly hinder the approach of reactants and catalysts.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the sulfonamide group can impact the oxidative addition step in palladium-catalyzed cycles.
-
Multiple Halogen Atoms: The presence of chlorine atoms raises the possibility of side reactions or coupling at the chloro-positions under harsh conditions.
Therefore, a carefully selected catalyst system is crucial to achieve high yield and selectivity.
Q3: What are the general considerations for choosing a catalyst system for this substrate?
A3: For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For Ullmann-type reactions, the choice of copper source and ligand is critical to moderate the typically harsh reaction conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Recommended Catalysts and Conditions
| Catalyst Component | Recommended Options | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination with sterically hindered substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid/ester for transmetalation. The choice of base can significantly impact yield. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Anhydrous conditions are typically required. A mixture of an organic solvent and water is often used. |
| Temperature | 80-120 °C | Reaction temperature needs to be optimized for specific substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure the use of a pre-catalyst or proper in-situ generation of the active Pd(0) species. Try a different palladium precursor or ligand. |
| Insufficiently strong base. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature. | Incrementally increase the reaction temperature. | |
| Dehalogenation | The aryl halide is reduced instead of coupled. | Use a less polar solvent. Lower the reaction temperature. Choose a bulkier ligand to favor reductive elimination over side reactions.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Degas the solvent and reaction mixture thoroughly. Ensure an inert atmosphere is maintained. |
| Pd(II) source not fully reduced. | Use a Pd(0) precursor or ensure complete reduction of the Pd(II) source. |
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines.
Recommended Catalysts and Conditions
| Catalyst Component | Recommended Options | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | BrettPhos, XPhos, Josiphos-type ligands | Bulky electron-rich phosphine ligands are crucial for coupling hindered aryl halides.[3][4][5] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | Room Temperature to 110 °C | Highly active catalyst systems may allow for lower reaction temperatures. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst deactivation. | Ensure strict exclusion of air and moisture. Use a pre-catalyst or a more robust ligand. |
| Insufficient base strength. | Switch to a stronger base like LiHMDS. | |
| Steric hindrance. | Use a bulkier, more electron-rich ligand (e.g., BrettPhos) to promote oxidative addition.[4] | |
| Hydrodehalogenation | Reductive elimination is slow compared to side reactions. | Use a more sterically demanding ligand to accelerate reductive elimination.[3] Lower the reaction temperature. |
| Diarylation of Primary Amine | The mono-arylated product is more reactive. | Use a slight excess of the primary amine. Use a bulkier ligand to disfavor the second coupling. |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds. While it often requires harsher conditions than palladium-catalyzed methods, modern protocols have improved its scope and mildness.
Recommended Catalysts and Conditions
| Catalyst Component | Recommended Options | Purpose |
| Copper Source | CuI, Cu₂O, Cu powder | Source of the active copper catalyst. Cu(I) is often the active species. |
| Ligand | 1,10-Phenanthroline, L-proline, various diamines | Ligands can accelerate the reaction and allow for lower temperatures. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to deprotonate the nucleophile. |
| Solvent | DMF, NMP, Pyridine | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-200 °C | Temperatures are generally higher than for palladium-catalyzed reactions. |
Troubleshooting Guide: Ullmann Condensation
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature. | Gradually increase the reaction temperature. |
| Inactive copper source. | Use freshly purchased CuI or activate copper powder. | |
| Poor substrate solubility. | Choose a solvent that effectively dissolves all reactants at the reaction temperature. | |
| Dehalogenation | Side reaction promoted by high temperatures. | Try adding a ligand (e.g., 1,10-phenanthroline) to potentially lower the required temperature. |
| Reaction Stalls | Catalyst poisoning. | Ensure the nucleophile and solvent are pure. |
Ullmann Condensation Proposed Workflow
Caption: General workflow for the Ullmann condensation reaction.
References
Technical Support Center: Best Practices for the Long-Term Storage of 4-Bromo-2,6-dichlorobenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information and guidance on the long-term storage, handling, and stability assessment of 4-Bromo-2,6-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For maximal stability, this compound should be stored in a tightly sealed, airtight container in a dry, cool, and well-ventilated area.[1] Based on data for the closely related precursor, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a storage temperature of -20°C is recommended for long-term preservation.[2]
Q2: What personal protective equipment (PPE) is necessary when working with this compound?
A2: Standard laboratory PPE is required. This includes chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat. All handling of the solid compound should be performed in a well-ventilated fume hood to prevent inhalation of fine particles.
Q3: How sensitive is this compound to light and moisture?
A3: While specific photostability data for this compound are limited, sulfonamides and halogenated aromatic compounds can be sensitive to light and moisture. To mitigate potential degradation, it is best practice to store the compound in a dark and dry environment. Utilizing amber glass vials or wrapping containers with aluminum foil is a recommended precautionary measure.
Stability and Degradation
Q4: What are the likely degradation pathways for this compound?
A4: The chemical structure suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under strong acidic or basic conditions, which would likely yield 4-bromo-2,6-dichlorobenzenesulfonic acid and ammonia.
-
Photodegradation: Exposure to ultraviolet (UV) light may induce the cleavage of the carbon-halogen bonds.
-
Thermal Degradation: Elevated temperatures can lead to decomposition, although the specific byproducts for this compound have not been extensively documented.
Q5: How can I determine if my sample of this compound has degraded?
A5: The most reliable method to confirm degradation is to assess the purity of the sample using analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for detecting the presence of impurities. Comparing the chromatogram of the suspect sample to that of a recently purchased or well-stored reference standard can confirm the presence of degradation products. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Issue: Inconsistent experimental results or a noticeable loss of the compound's expected activity.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended -20°C and protected from light and moisture. 2. Use Freshly Prepared Solutions: Avoid using stock solutions that are old or have undergone multiple freeze-thaw cycles. Prepare fresh solutions from the solid material for each new experiment. 3. Purity Assessment: Analyze the purity of the compound using a validated analytical method like HPLC to identify any potential degradation products. |
| Contamination of Sample | 1. Solvent Purity: Ensure that all solvents used for dissolving the compound are of high purity and anhydrous, if necessary. 2. Cleanliness of Equipment: Use meticulously cleaned and dried glassware and equipment to avoid cross-contamination. |
Issue: The appearance of unexpected peaks in an HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Handling Procedures: Scrutinize the sample preparation and handling steps for any unintentional exposure to harsh conditions such as extreme pH, elevated temperatures, or prolonged exposure to light. 2. Forced Degradation Study: To tentatively identify the degradation products, subject a pure sample to controlled stress conditions (e.g., acid, base, heat, UV light, oxidation). Compare the resulting chromatogram with that of your sample to see if any of the new peaks match. |
| Chromatography Issues | 1. Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injecting the sample. 2. Mobile Phase Integrity: Prepare fresh mobile phase and ensure it is properly degassed to prevent bubble formation. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol provides a framework for evaluating the stability of this compound over an extended period, based on established pharmaceutical industry guidelines.
Objective: To determine the stability profile of this compound under various controlled storage conditions.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of high-purity this compound into multiple amber glass vials and seal them tightly.
-
Storage Conditions: Distribute the vials for storage under the conditions specified in the table below.
-
Testing Schedule: Analyze the samples at an initial time point (T=0) and at regular intervals thereafter (e.g., 3, 6, 12, and 24 months).
-
Analytical Method: At each time point, assess the purity of a sample from each storage condition using a validated, stability-indicating HPLC method (see Protocol 2). Also, visually inspect the samples for any changes in physical appearance, such as color or form.
Table 1: Recommended Storage Conditions for Long-Term Stability Studies
| Condition Type | Temperature | Relative Humidity (RH) |
| Long-Term | -20°C ± 5°C | Not Applicable |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |
| Intermediate | 25°C ± 2°C | 60% RH ± 5% RH |
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method that can be optimized for the specific analysis of this compound.
Objective: To quantify the purity of this compound and detect any degradation products.
Instrumentation and Parameters:
| Parameter | Recommendation |
| HPLC System | A standard system with a UV detector (e.g., Agilent 1260 Infinity II or similar) |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 40% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to the initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Procedure:
-
Standard Solution: Prepare a stock solution of a high-purity reference standard of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase mixture.
-
Sample Solution: Prepare a solution of the test sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by calculating the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: A logical workflow for troubleshooting experiments where compound degradation is suspected.
Caption: A comprehensive workflow for conducting a long-term stability study of the compound.
References
How to handle and dispose of 4-Bromo-2,6-dichlorobenzenesulfonamide safely
This guide provides comprehensive safety protocols, troubleshooting, and frequently asked questions for handling and disposing of 4-Bromo-2,6-dichlorobenzenesulfonamide (CAS: 351003-55-9). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, appropriate personal protective equipment must be worn at all times. This includes chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.[1] All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from incompatible materials, though specific incompatibilities are not well-documented.
Q4: What should I do in the event of a spill?
A4: For minor spills, immediately remove all sources of ignition. Use dry clean-up procedures to avoid generating dust. Collect the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal. For major spills, alert others in the area and contact your institution's Environmental Health and Safety (EHS) office.
Q5: What are the correct first aid procedures for exposure?
A5:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Q6: How do I dispose of waste containing this compound?
A6: As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be poured down the drain or mixed with general laboratory waste. Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container for pickup and disposal by a licensed hazardous waste management company, typically via incineration.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 351003-55-9 |
| Molecular Formula | C₆H₄BrCl₂NO₂S |
| Molecular Weight | 304.98 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Approximately 150°C to 155°C |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform.[1] |
| Toxicity Data (LD50/LC50) | Not available |
| Permissible Exposure Limits | Not established |
Experimental Protocols
Protocol for Handling this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Have all necessary PPE (lab coat, chemical-resistant gloves, safety goggles) on and a spill kit readily accessible.
-
Weighing: To minimize dust generation, weigh the solid compound carefully. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Protocol for Disposal of this compound Waste
-
Segregation: Collect all waste containing this compound (unused solid, contaminated consumables, solutions) in a dedicated, compatible, and clearly labeled hazardous waste container. This container must be designated for "Halogenated Organic Waste".
-
Labeling: As soon as waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Contact your institution's EHS office to schedule a pickup for disposal.
Protocol for Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which this compound is soluble (e.g., methanol, ethanol).
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Washing: After the solvent rinse, wash the glassware and equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or use an appropriate drying method.
Visual Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Bromo-2,6-dichlorobenzenesulfonamide and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Bromo-2,6-dichlorobenzenesulfonamide with other established carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and tumorigenicity.[1] Their inhibition is a key therapeutic strategy for a range of diseases such as glaucoma, epilepsy, and certain types of cancer.[2] This document offers an objective comparison of inhibitory activities, supported by experimental data, to aid in research and drug development decisions.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of various compounds against different human carbonic anhydrase (hCA) isoforms is typically expressed by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the Ki values for a selection of benzenesulfonamide-based CA inhibitors against four key isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated).
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Dichlorphenamide | 38 | 3 | 4.5 | - |
| 4-Bromo-benzenesulfonamide | 1194 | 152 | - | - |
| 2,4,6-Trichlorobenzenesulfonamide | 10,000 | 10,000 | 890 | 9,800 |
| 4-Chloro-3-sulfamoyl-benzenecarboxamide derivative | >1000 | 8.9 | - | - |
Note: The inhibitory activity of benzenesulfonamides is highly dependent on the specific substitution pattern. The data for halogenated analogs suggest that the presence and position of halogen atoms can significantly alter the inhibitory profile and selectivity across different CA isoforms.
Experimental Protocols for Efficacy Determination
The determination of carbonic anhydrase inhibitory activity is commonly performed using a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton.
Stopped-Flow CO2 Hydrase Assay
Principle: This assay monitors the decrease in pH resulting from the CA-catalyzed hydration of CO2. A pH indicator, such as phenol red, is used to spectrophotometrically track the change in proton concentration. The initial rate of the reaction is measured in the absence and presence of the inhibitor to determine the degree of inhibition.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
CO2-saturated water
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
Kinetic Analysis: The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance versus time curve.
-
Inhibition Constant (Ki) Determination: The Ki values are calculated by fitting the initial rate data at various inhibitor concentrations to the appropriate inhibition models using non-linear least-squares regression analysis.
Experimental workflow for determining carbonic anhydrase inhibition constants.
Signaling Pathway Involvement
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a critical role in the regulation of the tumor microenvironment. Under hypoxic conditions, cancer cells upregulate these enzymes to manage the acidosis resulting from a metabolic shift towards glycolysis.[1]
The CO2/bicarbonate signaling pathway is integral to this process. Intracellular CO2, a product of metabolism, is hydrated by carbonic anhydrases to produce bicarbonate (HCO3-) and protons (H+). These ions are then transported across the cell membrane, contributing to the acidification of the extracellular space and the maintenance of a relatively alkaline intracellular pH, which favors tumor cell proliferation and survival.[1][4]
CO2/bicarbonate signaling in the tumor microenvironment.
References
- 1. Tumour hypoxia induces a metabolic shift causing acidosis: a common feature in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do CO2 and oxidative stress induce cancer?: a brief study about the evaluation of PON 1, CAT, CA and XO enzyme levels on head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational insights into the hormetic potential of carbon dioxide: from physiological mechanisms to innovative adjunct therapeutic potential for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Halogenated Benzenesulfonamides: A Comparative Guide
The strategic placement of halogen atoms and various substituents on the benzenesulfonamide scaffold can significantly influence the biological activity of the resulting compounds. These modifications can impact physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn affect target binding and overall efficacy. This guide explores these relationships in the context of antimicrobial and antioxidant activities.
Case Study: N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
A study on a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives provides valuable insights into how structural modifications influence their antimicrobial and antioxidant properties. The core structure, which features a 4-bromophenylsulfonyl moiety, was modified at the L-valine residue to generate a series of analogs.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for the antimicrobial and antioxidant activities of the synthesized N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) [1]
| Compound | Staphylococcus aureus ATCC 6538 | Escherichia coli ATCC 8739 | Candida albicans ATCC 10231 |
| 5 | >500 | >500 | >500 |
| 6 | 250 | >500 | >500 |
| 7a | >500 | >500 | >500 |
| 7b | >500 | >500 | >500 |
| 8a | >500 | >500 | >500 |
| 8b | >500 | >500 | >500 |
Compound 5: 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Compound 6: 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one Compounds 7a, 7b, 8a, 8b are further derivatives of compound 5.
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay) [1]
| Compound | % DPPH Inhibition (at 1 mg/mL) |
| 5 | 4.70 ± 1.88 |
| 6 | 16.75 ± 1.18 |
| 7a | 1.82 ± 0.99 |
| 7b | 1.35 ± 0.55 |
| 8a | 1.65 ± 0.64 |
| 8b | 1.42 ± 0.48 |
| Ascorbic Acid (Standard) | 96.50 ± 0.15 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals key structure-activity relationships for this series of compounds.
-
Antimicrobial Activity : Among the tested compounds, the 4H-1,3-oxazol-5-one derivative 6 displayed the most significant antimicrobial activity, with a moderate effect against Staphylococcus aureus.[1] This suggests that the cyclization of the L-valine derivative to the oxazolone ring is beneficial for antibacterial potency. The other derivatives, including the parent amino acid derivative 5 , did not show significant activity against the tested strains.[1]
-
Antioxidant Activity : The 4H-1,3-oxazol-5-one derivative 6 also exhibited the highest antioxidant activity within the series, although it was considerably lower than the standard, ascorbic acid.[1] This indicates that the structural modifications that enhance antimicrobial activity may also contribute to antioxidant potential.
The increased lipophilicity introduced by the bromine atom on the phenylsulfonyl ring is a common strategy to potentially enhance antimicrobial effects.[1] However, in this series, further modifications on the L-valine moiety played a more critical role in defining the biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives[1]
-
Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5) : L-valine is N-acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane at room temperature using a Schotten-Baumann type reaction.
-
Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6) : Compound 5 undergoes intramolecular cyclodehydration in the presence of ethyl chloroformate and 4-methylmorpholine at room temperature.
-
Synthesis of further amide derivatives (7a, 7b, 8a, 8b) : These are typically synthesized by coupling the carboxylic acid of compound 5 with various amines using standard peptide coupling reagents.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth media to achieve a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Microplates : The test compounds are serially diluted in a 96-well microplate containing the appropriate growth medium.
-
Inoculation and Incubation : Each well is inoculated with the microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
DPPH Radical Scavenging Assay[1]
-
Preparation of Solutions : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent.
-
Assay Procedure : The test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
Visualizing the Scientific Workflow and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize the synthetic pathway and the logical flow of the biological evaluation.
Caption: Synthetic route to N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
References
A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-bromo- and 4-bromo-benzenesulfonamides, supported by available experimental data. The strategic placement of a bromine atom on the benzenesulfonamide scaffold significantly influences the compound's biological activity, impacting its potential as a therapeutic agent. This analysis focuses on their roles as enzyme inhibitors, particularly carbonic anhydrases, and explores their potential as anticancer and antimicrobial agents.
At a Glance: Key Differences in Biological Activity
The position of the bromine substituent on the benzenesulfonamide ring is a critical determinant of biological efficacy and selectivity. While comprehensive, direct comparative data across all biological targets is not extensively available for the parent compounds, studies on their derivatives provide valuable insights into the structure-activity relationship (SAR). Generally, 4-bromo substituted benzenesulfonamides have demonstrated potent and, in some instances, selective inhibitory activity against certain cancer-associated human carbonic anhydrase (hCA) isoforms.[1] The 2-bromo substitution also confers significant inhibitory activity, though often with a different selectivity profile. In the realms of anticancer and antimicrobial activities, the available data is more sporadic, making direct comparisons challenging. However, existing research suggests that the electronic and steric effects dictated by the bromine's position are crucial for a compound's interaction with its biological target.
Quantitative Comparison of Biological Efficacy
The following tables summarize the available quantitative data for 2-bromo and 4-bromo benzenesulfonamide derivatives, primarily focusing on their well-documented activity as carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition
A significant area of research for these compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive therapeutic targets.
Table 1: Comparative Inhibition Constants (Ki, nM) of 2-Bromo and 4-Bromo Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
| 2-Bromo-benzenesulfonamide Derivatives | Moderate Inhibition | Moderate Inhibition | Potent Inhibition (sub-nanomolar to low nanomolar) | Potent Inhibition |
| 4-Bromo-benzenesulfonamide Derivatives | Weaker Inhibition | Weaker Inhibition | Potent Inhibition (sub-nanomolar to low nanomolar) | Potent Inhibition |
Note: The table presents a qualitative summary based on reported Kd and Ki values for various derivatives. Lower values indicate higher binding affinity and inhibitory potency. Both 2-bromo and 4-bromo substituted derivatives can act as potent inhibitors of the cancer-associated isoform hCA IX.[1]
Anticancer and Antimicrobial Activity
Direct comparative data for the parent 2-bromo and 4-bromo benzenesulfonamides is limited. However, studies on various derivatives highlight their potential in these areas.
Table 2: Overview of Anticancer and Antimicrobial Activities of Bromo-Benzenesulfonamide Derivatives
| Activity | Compound Type | Target/Assay | Observed Efficacy (IC50 / MIC) |
| Anticancer | 4-substituted benzenesulfonamide analog | Tropomyosin receptor kinase A (TrkA) in Glioblastoma cells | IC50 = 58.6 µM[1] |
| Anticancer | Benzenesulfonamide derivatives | Tubulin Polymerization Inhibition | Potent activity (e.g., IC50 ranging from 0.007 to 0.036 μM for some derivatives) |
| Antimicrobial | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Demonstrated antimicrobial activity[1] |
| Antimicrobial | Benzenesulfonamide derivatives | Dihydropteroate Synthase (DHPS) | Inhibition of bacterial folate synthesis |
Signaling Pathways and Mechanisms of Action
The biological effects of 2-bromo and 4-bromo benzenesulfonamides are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.
Carbonic Anhydrase IX (CA IX) Inhibition Pathway in Cancer
In the hypoxic tumor microenvironment, the expression of CA IX is upregulated by Hypoxia-Inducible Factor 1α (HIF-1α). CA IX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This process helps to maintain a neutral intracellular pH while contributing to extracellular acidosis, which favors tumor invasion and metastasis. Inhibition of CA IX by bromo-benzenesulfonamides disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.
Antimicrobial Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides, including bromo-benzenesulfonamide derivatives, exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolate, a precursor for folic acid. Bacteria rely on this pathway to produce essential nucleic acids for DNA replication and survival. By blocking DHPS, sulfonamides halt the folate synthesis pathway, leading to a bacteriostatic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of bromo-substituted benzenesulfonamides.
Synthesis of Bromo-Substituted Benzenesulfonamides
A common method for synthesizing N-substituted bromo-benzenesulfonamides involves the reaction of the appropriately substituted aniline with either 2-bromobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.
General Procedure:
-
The desired substituted aniline is dissolved in a suitable solvent such as pyridine or dichloromethane.
-
The corresponding bromobenzenesulfonyl chloride (2-bromo or 4-bromo) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is subjected to an aqueous work-up to remove excess reagents and byproducts.
-
The product is extracted into an organic solvent, dried, and concentrated.
-
Final purification is typically achieved through recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the enzyme's ability to catalyze the hydration of CO₂.
Principle: The assay follows the change in pH as CO₂ is hydrated to carbonic acid, which then dissociates into a proton and bicarbonate. A pH indicator is used to monitor the proton production spectrophotometrically.
Procedure:
-
A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer.
-
The inhibitor (2-bromo or 4-bromo benzenesulfonamide derivative) at various concentrations is pre-incubated with the enzyme.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction velocity.
-
Inhibition constants (Ki) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (no compound) and negative (no microorganism) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The comparative analysis of 2-bromo and 4-bromo substituted benzenesulfonamides reveals that the position of the bromine atom is a critical determinant of biological activity and target selectivity. While direct comparative data across a wide range of biological activities remains somewhat limited, comprehensive studies on carbonic anhydrase inhibition clearly demonstrate that both positional isomers can yield highly potent inhibitors. The 4-bromo derivatives often exhibit a distinct selectivity profile for certain cancer-related CA isoforms. The exploration of their anticancer and antimicrobial potential is an active area of research, with the inhibition of tubulin polymerization and dihydropteroate synthase representing promising mechanisms of action. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these halogenated benzenesulfonamides.
References
Validating the Inhibitory Potency of 4-Bromo-2,6-dichlorobenzenesulfonamide Against Carbonic Anhydrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the enzymatic inhibitory activity of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated benzenesulfonamide derivative. Drawing upon established methodologies for screening carbonic anhydrase (CA) inhibitors, this document outlines a detailed experimental protocol, presents a comparative analysis with the well-characterized inhibitor Acetazolamide, and offers clear data presentation and visualization to support robust scientific inquiry.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] Their involvement in various pathological conditions has rendered them attractive targets for therapeutic intervention. Sulfonamides and their derivatives are a well-established class of CA inhibitors, with compounds like Acetazolamide being used clinically for conditions such as glaucoma and epilepsy.[3][4] Emerging evidence suggests that halogenated benzenesulfonamides, including 4-bromo substituted variants, exhibit potent and sometimes selective inhibitory activity against specific CA isoforms.[5] This guide details an enzymatic assay to quantitatively assess the inhibitory potential of this compound.
Comparative Inhibitory Activity
To objectively evaluate the inhibitory efficacy of this compound, a direct comparison with a known, potent carbonic anhydrase inhibitor, Acetazolamide, is essential. The following table summarizes the expected quantitative data from a colorimetric enzyme assay.
| Compound | Target Enzyme | IC50 (nM) [Predicted Range] |
| This compound | hCA I | 100 - 1000 |
| Acetazolamide (Reference) | hCA I | 250 - 1000[6] |
Note: The IC50 value for this compound is a predicted range based on the activity of structurally similar compounds. Experimental validation is required to determine the precise value.
Experimental Protocol: Colorimetric Carbonic Anhydrase Esterase Assay
This protocol is adapted from established methods for screening CA inhibitors and is suitable for a 96-well plate format, allowing for high-throughput analysis.[7][8] The assay leverages the esterase activity of carbonic anhydrase on the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed to the chromogenic product p-nitrophenol.[6]
Materials and Reagents:
-
Human Carbonic Anhydrase I (hCA I), purified
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a dilution series of each compound to determine the IC50 value.
-
Enzyme Preparation: Dilute the hCA I stock solution in the assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 80 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compounds or Acetazolamide to the sample and positive control wells, respectively.
-
Add 10 µL of DMSO to the enzyme control (no inhibitor) and background control wells.
-
Add 5 µL of the diluted hCA I solution to the sample, positive control, and enzyme control wells.
-
Add 5 µL of assay buffer to the background control wells.
-
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add 5 µL of the pNPA substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 30-60 minutes, taking readings every minute.[7][8]
Data Analysis:
-
Calculate the rate of reaction: Determine the slope of the linear portion of the absorbance versus time plot for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Carbonic Anhydrase in Cellular pH Regulation
The inhibitory activity of compounds like this compound is significant due to the central role of carbonic anhydrases in cellular pH regulation, a critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of acetazolamide in human serum by enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Assessing the purity of synthesized 4-Bromo-2,6-dichlorobenzenesulfonamide using mass spectrometry
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is of paramount importance for the reliability of experimental data and for meeting regulatory standards. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized this compound, with a focus on mass spectrometry and its comparison with other common chromatographic methods.
Introduction to this compound
This compound is a halogenated aromatic sulfonamide. The presence of bromine and chlorine atoms, along with the sulfonamide functional group, gives this molecule specific physicochemical properties that are pertinent to the selection of appropriate analytical techniques for purity determination. A common synthetic route involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline[1].
Comparison of Analytical Techniques for Purity Assessment
The purity of a synthesized compound can be assessed using various analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for qualitative identification of impurities, quantitative determination of the main component, and the desired level of sensitivity and precision. Here, we compare three widely used techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, elemental composition (with high resolution), structural information (with fragmentation), and impurity identification. | Very High (pg to fg) | Good to Excellent (with hyphenated techniques like LC-MS) | High specificity, provides structural information, and suitable for complex mixtures. | Destructive technique, matrix effects can suppress ionization, and may require hyphenation with a separation technique for complex samples. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time (t R ), peak area/height for quantification, and % purity. | High (ng to µg)[2][3] | Excellent, high precision and accuracy.[2][3] | Robust, reproducible, widely available, and suitable for routine quality control. | Requires reference standards for identification and quantification, and potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (R f ), qualitative identification of impurities. | Moderate (µg to ng) | Semi-quantitative to Quantitative (with densitometry) | Simple, rapid, low cost, and suitable for reaction monitoring and screening. | Lower resolution and sensitivity compared to HPLC, and quantification requires a densitometer for accuracy. |
Experimental Protocols
Purity Assessment by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to identify the presence of any impurities based on their mass-to-charge ratio. The isotopic pattern resulting from the presence of bromine and chlorine atoms is a key diagnostic feature.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for sulfonamides.
-
Mass Analyzer: Set to scan a mass range that includes the expected molecular weight of the compound (C₆H₄BrCl₂NO₂S, MW: 304.97 g/mol ).
-
Data Analysis:
-
Look for the molecular ion peak [M-H]⁻.
-
Examine the isotopic pattern of the molecular ion. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks.
-
Analyze the fragmentation pattern (MS/MS) to confirm the structure.
-
-
Expected Isotopic Pattern: The unique combination of one bromine and two chlorine atoms in this compound will produce a distinctive isotopic cluster for the molecular ion in the mass spectrum. This pattern is a powerful tool for confirming the presence of the target compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized this compound by separating it from potential impurities and calculating the relative peak area.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile/water mixture) to get a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard. Method validation should be performed to determine linearity, precision, accuracy, LOD, and LOQ[2][3][4][5].
-
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of the synthesized compound and identify the number of components in the sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a common choice for compounds of intermediate polarity. The optimal solvent system should be determined experimentally.
-
Development: Spot the sample on the TLC plate and develop it in a chamber saturated with the mobile phase.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize the spots.
-
The presence of a single spot indicates a relatively pure compound. Multiple spots suggest the presence of impurities.
-
The Retention Factor (R f ) of the main spot can be calculated and compared with a standard if available.
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for synthesis, purification, and purity analysis.
Logical Relationship for Mass Spectrometry Analysis
This diagram shows the logical steps involved in confirming the identity of this compound using mass spectrometry.
Caption: Logic flow for mass spectrometry confirmation.
References
Determining the inhibitory constant (Ki or IC50) of 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in the progression of several diseases, such as glaucoma, epilepsy, and cancer, has made them a prime target for therapeutic intervention.[2][3] Sulfonamides represent a major class of potent CA inhibitors.[4]
Comparative Analysis of Carbonic Anhydrase Inhibitors
The inhibitory potency of a compound is typically quantified by its inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters signifies a more potent inhibitor. The following table presents inhibitory data for well-characterized benzenesulfonamide-based CA inhibitors against key human (h) CA isozymes. This serves as a benchmark for evaluating new chemical entities like 4-Bromo-2,6-dichlorobenzenesulfonamide.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 | [5] |
| Ureido-CH₃ | - | 1765 | 7 | 6 | [6] |
| Ureido-F | - | 960 | 45 | 4 | [6] |
| Ureido-NO₂ | - | 15 | 1 | 6 | [6] |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocol: Determination of Inhibitory Constants
The following protocol outlines a standard stopped-flow, colorimetric assay to determine the Kᵢ and IC₅₀ values of a test compound.
Materials and Reagents
-
Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-HCl or HEPES buffer (pH 7.4)
-
Organic solvent (e.g., DMSO) for dissolving the compound and substrate
-
96-well microplates
-
Stopped-flow spectrophotometer
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a stock solution of the substrate, NPA, in an organic solvent like acetonitrile or DMSO.
-
Prepare working solutions of the CA enzyme in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
The assay measures the esterase activity of CA, which catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product that absorbs at 405 nm.[7]
-
Add the assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of the test compound or positive control to the respective wells. Include a vehicle control (DMSO) for maximum enzyme activity.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NPA substrate solution using a stopped-flow instrument.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
-
Carbonic Anhydrase Catalytic Mechanism and Inhibition
The catalytic activity of carbonic anhydrase is crucial for maintaining pH homeostasis. In tumor microenvironments, the overexpression of certain isoforms, particularly CA IX and CA XII, leads to extracellular acidification, promoting tumor growth and metastasis.[6][8] Inhibitors, typically containing a sulfonamide group, coordinate to the zinc ion in the enzyme's active site, blocking its catalytic activity.[3]
Experimental Workflow for Inhibitor Evaluation
The systematic evaluation of a novel carbonic anhydrase inhibitor involves a multi-step process, from initial screening to detailed kinetic analysis.
By following these standardized protocols and comparative frameworks, researchers can effectively characterize the inhibitory profile of this compound and other novel sulfonamide derivatives, contributing to the development of more potent and selective carbonic anhydrase inhibitors for various therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]
- 4. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Efficacy of 4-Bromo-2,6-dichlorobenzenesulfonamide: A Comparative Analysis with Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antibacterial efficacy of the novel compound 4-Bromo-2,6-dichlorobenzenesulfonamide against established antibiotics, Ampicillin and Ciprofloxacin. Due to the current absence of publicly available, peer-reviewed data on the specific antibacterial activity of this compound, this comparison is based on the general properties of the sulfonamide class of antibiotics, to which it belongs. This document aims to serve as a resource for researchers by contextualizing the potential of this new chemical entity and outlining the standard experimental procedures required for its evaluation.
Executive Summary
While direct experimental data for this compound is not available, its chemical structure as a sulfonamide suggests a likely mechanism of action involving the inhibition of folic acid synthesis in bacteria. This would classify it as a bacteriostatic agent. In contrast, Ampicillin, a β-lactam antibiotic, is bactericidal and acts by inhibiting cell wall synthesis. Ciprofloxacin, a fluoroquinolone, is also bactericidal and functions by inhibiting DNA replication. The following sections provide a detailed comparison of these mechanisms and present established efficacy data for Ampicillin and Ciprofloxacin against common bacterial pathogens.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ampicillin and Ciprofloxacin against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The absence of data for this compound is noted and represents a significant data gap requiring further research.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Antibiotic | MIC (µg/mL) |
| This compound | Data Not Available |
| Ampicillin | 0.6 - 1[1] |
| Ciprofloxacin | 0.5[2] |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Escherichia coli
| Antibiotic | MIC (µg/mL) |
| This compound | Data Not Available |
| Ampicillin | 4[1] |
| Ciprofloxacin | 0.016[3] |
Mechanism of Action: A Comparative Overview
The predicted and established mechanisms of action for these antibiotics are fundamentally different, leading to distinct antibacterial effects.
This compound (Predicted)
As a sulfonamide, this compound is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4][5][] Folic acid is a necessary precursor for the synthesis of nucleotides, and its absence halts bacterial growth and replication, resulting in a bacteriostatic effect.[5][7]
Ampicillin
Ampicillin is a broad-spectrum β-lactam antibiotic that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] It specifically targets and irreversibly inhibits transpeptidase, an enzyme essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[9] This disruption leads to a weakened cell wall and subsequent cell lysis.
Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with bactericidal activity.[10] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11] By inhibiting these enzymes, ciprofloxacin prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to cell death.[12]
Signaling and Mechanistic Pathways
The following diagrams illustrate the distinct pathways through which these antibiotics exert their effects.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 9. Ampicillin - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
Investigating the Target Selectivity of Benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target selectivity of benzenesulfonamide-based inhibitors, with a focus on three key anticancer targets: carbonic anhydrase IX (CA IX), Tropomyosin receptor kinase A (TrkA), and tubulin. Due to the limited publicly available experimental data for the specific compound 4-Bromo-2,6-dichlorobenzenesulfonamide, this guide will utilize a well-characterized, selective ureido-substituted benzenesulfonamide (USB), SLC-0111 (also known as U-F), as a representative molecule for comparison against established inhibitors of each target class.
Executive Summary
Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities. Their potential as anticancer agents stems from their ability to inhibit various targets crucial for tumor growth and survival. This guide explores the inhibitory activity of a representative benzenesulfonamide against CA IX, TrkA, and tubulin polymerization, comparing its performance with the following established inhibitors:
-
Acetazolamide: A non-selective carbonic anhydrase inhibitor.
-
Larotrectinib: A highly selective TrkA inhibitor.
-
Paclitaxel: A microtubule-stabilizing agent that inhibits tubulin dynamics.
The data presented herein highlights the potential for developing highly selective benzenesulfonamide-based inhibitors for targeted cancer therapy.
Data Presentation
The following tables summarize the quantitative data for the inhibitory activities of the selected compounds against their respective targets.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target | Inhibition Constant (Kᵢ) |
| SLC-0111 (U-F) | CA IX | 45 nM |
| CA II | 980 nM | |
| Acetazolamide | CA IX | 25 nM |
| CA II | 12 nM |
Lower Kᵢ values indicate higher inhibitory potency.
Table 2: TrkA Inhibition
| Compound | Target | IC₅₀ |
| Larotrectinib | TrkA | 5 nM |
| TrkB | 11 nM | |
| TrkC | 4 nM |
Table 3: Tubulin Polymerization Inhibition
| Compound | Target | IC₅₀ |
| Paclitaxel | Tubulin Polymerization (Stabilization) | ~10 µM (in vitro) |
Quantitative data for direct inhibition of tubulin polymerization by SLC-0111 is not available. Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, but specific IC₅₀ values are compound-dependent and not established for this particular molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Reagents: Purified recombinant human CA isoforms (CA II and CA IX), CO₂-saturated water, buffer (e.g., Tris-HCl, pH 7.5), indicator dye (e.g., p-nitrophenol), and inhibitor solutions at various concentrations.
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a pH change.
-
The initial rate of the reaction is calculated.
-
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
TrkA Kinase Assay (Luminescent Kinase Assay)
This assay measures the activity of the TrkA kinase by quantifying the amount of ATP consumed.
-
Reagents: Recombinant TrkA kinase, substrate peptide (e.g., poly(Glu, Tyr)), ATP, kinase buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
The TrkA kinase, substrate, and inhibitor at various concentrations are incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The ATP detection reagent is added to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay (Turbidity Assay)
This assay measures the effect of compounds on the in vitro polymerization of tubulin by monitoring changes in turbidity.
-
Reagents: Purified tubulin protein, polymerization buffer (e.g., G-PEM buffer containing GTP), and inhibitor or stabilizer solutions.
-
Procedure:
-
Tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with the test compound in a cuvette.
-
The polymerization is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The IC₅₀ value for inhibitors is the concentration that reduces the rate or extent of polymerization by 50%. For stabilizers, the effect is an increase in the rate and extent of polymerization.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for CA IX, TrkA, and tubulin.
Caption: General workflow for the characterization of enzyme inhibitors.
Spectroscopic Analysis: A Comparative Guide to 4-Bromo-2,6-dichlorobenzenesulfonamide and Its Synthetic Precursors
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for the target compound 4-Bromo-2,6-dichlorobenzenesulfonamide and its key precursors, 4-Bromo-2,6-dichloroaniline and 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a valuable resource for compound characterization and quality control.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process originating from 4-Bromo-2,6-dichloroaniline. The aniline is first converted to the corresponding sulfonyl chloride via a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst. The resulting 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is then subjected to amination to yield the final sulfonamide product.
Benchmarking the Performance of 4-Bromo-2,6-dichlorobenzenesulfonamide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 4-Bromo-2,6-dichlorobenzenesulfonamide in cellular assays. Due to the limited availability of direct experimental data for this specific compound, this report leverages published data from structurally related sulfonamide derivatives to offer a representative performance benchmark and to contextualize its potential applications in drug discovery and cellular research.
Introduction to this compound
This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The biological activity of sulfonamide derivatives is often attributed to their ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria, or through the inhibition of other key enzymes such as carbonic anhydrases in eukaryotic cells. The presence of bromine and chlorine substituents on the benzene ring is expected to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and target selectivity.
Comparative Performance in Cytotoxicity Assays
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| (Hypothetical) this compound | MCF-7 | - | Doxorubicin | 0.5 - 1.5 |
| HeLa | - | Cisplatin | 2.0 - 5.0 | |
| A549 | - | Paclitaxel | 0.01 - 0.1 | |
| Alternative 1: 4-Bromobenzenesulfonamide | HeLa | >100 | - | - |
| Alternative 2: 2,4-Dichlorobenzenesulfonamide | MCF-7 | 50 - 100 | - | - |
| Alternative 3: N-(4-cinnamoylphenyl)-2,4-dichlorobenzenesulfonamide | HeLa | 1.5 - 3.0 | - | - |
| HL-60 | 0.89 - 1.5 | - | - | |
| AGS | 2.0 - 4.0 | - | - |
Note: The data for alternative compounds are representative values collated from various research articles and are intended for comparative purposes only. The performance of this compound would require experimental validation.
Potential Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of action of other sulfonamides, this compound could potentially exert its cellular effects through various signaling pathways. A likely target is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that are overexpressed in several cancers and contribute to tumor acidosis and proliferation.
A Comparative Guide to the Experimental Profile of 4-Bromo-2,6-dichlorobenzenesulfonamide and Related Halogenated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-2,6-dichlorobenzenesulfonamide and structurally related halogenated benzenesulfonamides. Due to a lack of extensive publicly available experimental data for this compound, this document focuses on structure-activity relationships within this class of compounds, drawing on data from established alternatives to infer its potential biological profile. The guide covers potential applications in carbonic anhydrase inhibition and antimicrobial activity, providing detailed experimental protocols and mechanistic insights.
Introduction to Halogenated Benzenesulfonamides
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse biological activities. The introduction of halogen substituents onto the benzene ring can significantly modulate the physicochemical properties and pharmacological activity of these compounds. Halogenation can influence acidity, lipophilicity, and metabolic stability, thereby affecting enzyme-inhibitor interactions and antimicrobial potency. This compound represents a polysubstituted analogue within this class, and its activity can be contextualized by comparing it with simpler halogenated derivatives.
Comparative Analysis of Biological Activity
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and other physiological processes. Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer therapies. The inhibitory activity of benzenesulfonamides is highly dependent on the substitution pattern on the aromatic ring.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamides
| Compound | Target Isoform(s) | Inhibition Constant (Ki) | Reference Compound | Ki of Reference |
| 4-Bromobenzenesulfonamide | hCA I, hCA II | Not specified, but active | Acetazolamide | 12 nM (for hCA II) |
| Ureido-substituted benzenesulfonamides (general class) | hCA IX, hCA XII | Low nM range (e.g., 1-7 nM for some derivatives against hCA IX) | Acetazolamide | 25 nM (for hCA IX) |
| Methazolamide | General CA inhibitor | 14 nM | - | - |
| Ethoxzolamide | General CA inhibitor | 8 nM | - | - |
Note: Data for a direct analogue of this compound is not available. The data presented is for structurally related compounds to illustrate the potential activity of this class.
Antimicrobial Activity
The sulfonamide functional group is the basis for the first synthetic antimicrobial agents (sulfa drugs). They act by inhibiting the bacterial synthesis of folic acid, an essential nutrient. The substitution on the benzene ring can affect the potency and spectrum of this antimicrobial activity.
Table 2: Antimicrobial Activity (MIC) for Representative Sulfonamides
| Compound/Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) |
| Sulfamethoxazole | Staphylococcus aureus, Escherichia coli | Varies by strain, typically in the µg/mL range |
| N,N-Dichloroaminosulfonic acids | S. aureus, E. coli, Candida albicans | 1-128 µg/mL |
| General Sulfonamides | Gram-positive and Gram-negative bacteria | Highly variable depending on structure and bacterial strain |
Note: Specific MIC values for this compound are not available. The data reflects the general activity of the sulfonamide class.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogues.
Synthesis of this compound
A general method for the synthesis of benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine. For the title compound, the synthesis would proceed as follows:
Step 1: Chlorosulfonation of 1-Bromo-3,5-dichlorobenzene
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1-bromo-3,5-dichlorobenzene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-bromo-2,6-dichlorobenzenesulfonyl chloride by filtration and wash with cold water.
-
Dry the product under vacuum.
Step 2: Amination of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
-
Dissolve the 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0-5 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of the CO₂ hydration activity of a carbonic anhydrase isoform.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX).
-
HEPES buffer (pH 7.5).
-
Phenol red as a pH indicator.
-
CO₂-saturated water.
-
The inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used to follow the kinetics of the CO₂ hydration reaction.
-
The reaction is initiated by mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water containing the pH indicator.
-
The change in absorbance of the phenol red indicator is monitored over time at 557 nm as the pH decreases due to the formation of carbonic acid.
-
Initial reaction rates are calculated for each inhibitor concentration.
-
Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Materials:
-
Mueller-Hinton Broth (MHB).
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213).
-
The test compound dissolved in a suitable solvent.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (including a positive growth control without the compound and a negative control with sterile broth) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanistic Insights and Signaling Pathways
The biological activities of halogenated benzenesulfonamides can be understood through their interactions with specific molecular targets and pathways.
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrases by binding to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding is further stabilized by hydrogen bond interactions with active site residues, such as the side chain of Threonine 199.
Antimicrobial Mechanism of Action: Folate Synthesis Inhibition
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria, which is a precursor for the synthesis of nucleotides and certain amino acids. Humans are not affected by this mechanism as they obtain folic acid from their diet.
Conclusion
This compound belongs to a class of compounds with significant potential as both carbonic anhydrase inhibitors and antimicrobial agents. While direct experimental validation for this specific molecule is pending in the broader scientific literature, the analysis of its structural analogues provides a strong basis for predicting its biological activity. The electron-withdrawing nature of the chlorine and bromine substituents is expected to influence its acidity and binding affinity to target enzymes. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential of this compound and to expand our understanding of the structure-activity relationships within the family of halogenated benzenesulfonamides.
A Comparative Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide: Established versus Novel Palladium-Catalyzed Pathway
For Immediate Release
A detailed comparison of synthetic routes to 4-Bromo-2,6-dichlorobenzenesulfonamide is presented, offering researchers in drug discovery and organic synthesis a comprehensive guide to both a traditional and a modern palladium-catalyzed approach. This guide includes detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid in methodological selection.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and the development of efficient and versatile synthetic pathways to novel sulfonamides is of paramount importance. This guide provides an in-depth comparison of two synthetic routes to this compound, a potentially valuable building block in the synthesis of new pharmaceutical agents. The established pathway, a classical nucleophilic substitution, is contrasted with a novel, two-step approach utilizing a modern palladium-catalyzed cross-coupling reaction.
Established Synthetic Pathway: Nucleophilic Substitution
The traditional synthesis of this compound involves the direct reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1] This method relies on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol:
To a solution of 4-bromoaniline (1.1 equivalents) in a suitable solvent such as anhydrous dichloromethane, a base like pyridine or triethylamine (1.5 equivalents) is added. The mixture is cooled to 0°C in an ice bath. A solution of 2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Novel Synthetic Pathway: A Two-Step Palladium-Catalyzed Approach
In an effort to develop a more modular and potentially higher-yielding route, a novel two-step pathway has been conceptualized. This approach first involves the synthesis of the key intermediate, 4-bromo-2,6-dichlorobenzenesulfonyl chloride, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
This intermediate is not readily commercially available and is synthesized from 1-bromo-3,5-dichlorobenzene via chlorosulfonation.
1-Bromo-3,5-dichlorobenzene (1.0 equivalent) is added to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is carefully poured onto crushed ice. The precipitated product, 4-bromo-2,6-dichlorobenzenesulfonyl chloride, is then filtered, washed with cold water, and dried.
Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The final product is assembled via a Buchwald-Hartwig cross-coupling reaction between the synthesized 4-bromo-2,6-dichlorobenzenesulfonyl chloride and a suitable ammonia surrogate or a primary amine that can be later deprotected.
In a glovebox, a reaction vessel is charged with 4-bromo-2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent), a suitable amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (2.0 equivalents) in an anhydrous solvent like toluene. The vessel is sealed and heated to 80-100°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Performance Comparison
The two pathways are compared based on several key metrics to provide a clear basis for selection by researchers.
| Parameter | Established Pathway | Novel Pathway |
| Starting Materials | 2,6-dichlorobenzenesulfonyl chloride, 4-bromoaniline | 1-bromo-3,5-dichlorobenzene, Chlorosulfonic acid, Amine |
| Number of Steps | 1 | 2 |
| Key Reactions | Nucleophilic Substitution | Chlorosulfonation, Pd-catalyzed C-N coupling |
| Catalyst Required | None | Palladium catalyst and ligand |
| Reaction Conditions | Mild (0°C to room temperature) | Varied (0°C to 100°C), inert atmosphere required |
| Estimated Yield | Good to Excellent | Moderate to Good (cumulative over two steps) |
| Substrate Scope | Limited by availability of sulfonyl chlorides and anilines | Potentially broader due to modularity of Pd-coupling |
| Key Advantages | Simplicity, readily available starting materials | Modularity, potential for diversification |
| Key Disadvantages | Potentially lower yields with hindered substrates | Requires synthesis of intermediate, use of expensive catalyst |
Visualizing the Synthetic Pathways
To further clarify the described synthetic routes, the following diagrams illustrate the chemical transformations and experimental workflows.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-dichlorobenzenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated organic compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is harmful if swallowed and must be handled as hazardous waste from collection to disposal.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid the generation of dust. In the event of a spill, utilize dry clean-up methods and avoid using water to prevent broader contamination.
Step-by-Step Disposal Protocol
The regulated and recommended method for the disposal of this compound is controlled incineration by a licensed hazardous waste disposal company.[1] Chemical neutralization at the laboratory scale is not a recognized disposal method for this compound.
-
Segregation and Collection : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and experimental residues, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be designated for "Halogenated Organic Waste."[1]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents present in the waste.
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Always follow your local, regional, and national hazardous waste regulations.[2][3]
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse : Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.
-
Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[1]
-
Container Disposal : After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, confirm this with your institution's specific EHS guidelines.[1]
Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 351003-55-9 | [4] |
| Primary Hazard | Harmful if swallowed | [5] |
| Disposal Method | Incineration by an approved waste disposal plant | [5][6][7][8] |
| Waste Category | Halogenated Organic Waste | [1] |
| PPE Requirement | Gloves, Lab Coat, Eye Protection | [1][5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for 4-Bromo-2,6-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1] Therefore, a stringent PPE protocol is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling 4-Bromo-2,6-dichlorobenzenesulfonamide
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Safety Glasses with side-shields | Must provide a complete seal around the eyes to protect against dust and splashes.[2] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[2][3] |
| Body | Laboratory Coat | A long-sleeved lab coat should be worn to protect clothing and skin.[2] |
| Respiratory | Dust mask or respirator | Recommended when handling the solid compound to avoid the formation and inhalation of dust and aerosols.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk.
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary equipment and have spill cleanup materials on hand before you begin.
Handling the Compound:
-
Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.
-
Weighing and Transfer:
-
Preparing Solutions:
-
Post-Handling:
-
Thoroughly wash your hands with soap and water after handling the compound.[2]
-
Decontaminate all work surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Container Management:
-
Waste containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][4]
-
Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".[5]
Spill Management:
-
In case of a minor spill, remove all sources of ignition.[4]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Collect the spilled material and place it in a sealed, labeled container for disposal.[2]
-
For major spills, alert others in the area and follow your institution's emergency procedures.
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


